Mal-amido-PEG15-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C40H72N2O20 |
|---|---|
Molecular Weight |
901.0 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C40H72N2O20/c43-37(3-6-42-38(44)1-2-39(42)45)41-5-8-49-10-12-51-14-16-53-18-20-55-22-24-57-26-28-59-30-32-61-34-36-62-35-33-60-31-29-58-27-25-56-23-21-54-19-17-52-15-13-50-11-9-48-7-4-40(46)47/h1-2H,3-36H2,(H,41,43)(H,46,47) |
InChI Key |
WSPAQMYURXJLTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Mal-amido-PEG15-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG15-acid is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This molecule features a maleimide group at one terminus and a carboxylic acid group at the other, connected by a 15-unit polyethylene glycol (PEG) spacer. The maleimide group offers high selectivity for thiol groups, commonly found in cysteine residues of proteins and peptides, while the carboxylic acid allows for conjugation to amine-containing molecules. The hydrophilic PEG chain enhances solubility, reduces aggregation, and can improve the pharmacokinetic profile of the resulting conjugate.
Chemical Structure and Properties
The fundamental structure of this compound consists of three key components:
-
Maleimide Group: This functional group selectively reacts with sulfhydryl (thiol) groups via a Michael addition reaction to form a stable thioether bond.[1] This reaction is highly efficient under mild physiological conditions (pH 6.5-7.5).
-
Polyethylene Glycol (PEG) Spacer: The 15-unit PEG chain is a flexible, hydrophilic polymer that imparts several advantageous properties. It increases the aqueous solubility of the molecule and the final conjugate, reduces steric hindrance between the conjugated molecules, and can decrease the immunogenicity of the bioconjugate.
-
Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine residues or the N-terminus of proteins, to form a stable amide bond. This reaction typically requires the use of carbodiimide chemistry (e.g., with EDC and NHS).
Quantitative Data Summary
While specific experimental data for the PEG15 variant is limited in publicly available literature, the following table summarizes its known properties and provides comparative data from related Mal-amido-PEG-acid linkers.
| Property | This compound | Mal-amido-PEG2-acid | Mal-amido-PEG8-acid | Mal-amido-PEG12-acid |
| Molecular Weight ( g/mol ) | 901.00[2] | 328.32[1] | 592.64[1] | 768.84[3] |
| Molecular Formula | C40H72N2O20 | C14H20N2O7 | C26H44N2O13 | C34H60N2O17 |
| Purity | Typically >95% | ≥95% | >95% | ≥98% |
| Solubility | Soluble in DMSO, DMF, and water | Soluble in DMSO, DMF, and water | Soluble in DMSO (250 mg/mL), Ethanol (100 mg/mL) | Soluble in aqueous media |
| Storage Conditions | -20°C | -20°C | -20°C | -20°C |
Key Applications
The unique architecture of this compound makes it a versatile tool for a range of bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to attach a potent cytotoxic drug to a monoclonal antibody. The antibody targets a specific antigen on cancer cells, and upon internalization, the drug is released, leading to targeted cell killing.
-
PEGylation: The hydrophilic PEG spacer can be used to modify proteins, peptides, or small molecules to improve their pharmacokinetic and pharmacodynamic properties. PEGylation can increase the half-life of a drug in circulation by reducing renal clearance and protecting it from enzymatic degradation.
-
Surface Modification: this compound can be used to functionalize surfaces of nanoparticles, liposomes, and other drug delivery systems. This can improve their biocompatibility and allow for the attachment of targeting ligands.
-
PROTACs: This linker can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.
Experimental Protocols
The following is a generalized protocol for the conjugation of a thiol-containing protein (e.g., an antibody) to an amine-containing molecule using this compound.
Part 1: Reaction of this compound with the Thiol-Containing Protein
Materials:
-
Thiol-containing protein (e.g., antibody with reduced disulfide bonds)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M L-cysteine in conjugation buffer
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants: Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL. Dissolve the this compound in a suitable organic solvent (e.g., DMSO or DMF) and then dilute it in the conjugation buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: Add the quenching solution to a final concentration of 10-20 mM L-cysteine to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess linker and quenching reagent by size-exclusion chromatography or dialysis.
Part 2: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Molecule
Materials:
-
PEGylated protein from Part 1
-
Amine-containing molecule (e.g., a drug)
-
Activation Buffer: MES buffer, pH 4.5-6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Reaction Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Activation of Carboxylic Acid: Dissolve the PEGylated protein in the activation buffer. Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. Incubate for 15 minutes at room temperature to form the NHS ester.
-
Conjugation Reaction: Immediately add the activated PEGylated protein to the amine-containing molecule dissolved in the reaction buffer. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: Add the quenching solution to a final concentration of 20-50 mM Tris to stop the reaction by consuming any unreacted NHS-esters. Incubate for 15 minutes at room temperature.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted molecules and byproducts.
Visualizations
Maleimide-Thiol Conjugation Reaction
Experimental Workflow for ADC Synthesis
References
An In-depth Technical Guide to Mal-amido-PEG15-acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG15-acid is a heterobifunctional crosslinker that is becoming increasingly vital in the fields of bioconjugation, drug delivery, and diagnostics.[] Its structure, featuring a maleimide group at one end, a carboxylic acid at the other, and a 15-unit polyethylene glycol (PEG) spacer, provides a versatile platform for covalently linking different molecules.[2][3] The maleimide group offers high selectivity for thiol groups, commonly found in cysteine residues of proteins and peptides, while the carboxylic acid can be activated to form stable amide bonds with primary amines, such as those on lysine residues.[] The hydrophilic PEG15 chain enhances the solubility and biocompatibility of the resulting conjugate, can reduce steric hindrance, and may improve the pharmacokinetic properties of therapeutic molecules.[4] This guide provides a comprehensive overview of this compound, including its properties, experimental protocols, and key applications.
Core Properties and Data
Quantitative data for this compound is not always readily available. The following tables summarize known properties of this compound and related compounds to provide a comprehensive overview.
Table 1: Physicochemical Properties of Mal-amido-PEG-acid Linkers
| Property | This compound | Mal-amido-PEG12-acid | Mal-amido-PEG8-C2-acid | Mal-amido-PEG7-acid | Mal-amido-PEG3-Acid | Mal-amido-PEG2-acid |
| Molecular Formula | C40H72N2O20 | C34H60N2O17 | C26H44N2O13 | C24H40N2O12 | C16H24N2O8 | C14H20N2O7 |
| Molecular Weight | 901.00 g/mol | 768.84 g/mol | 592.63 g/mol | 548.59 g/mol | 372.37 g/mol | 328.32 g/mol |
| Purity | >95% | >97% | >95% | >95% | >96% | >97% |
| CAS Number | 1626416-58-1 | 871133-36-7 | 1334177-86-4 | 2112731-42-5 | 2055353-75-6 | 756525-98-1 |
Note: Data for this compound is based on supplier information. Data for other linkers are provided for comparison and are sourced from the cited references.
Table 2: Solubility and Stability of Mal-amido-PEG8-C2-acid (as a proxy for this compound)
| Parameter | Value |
| Solubility (in vitro) | DMSO: ≥ 250 mg/mLEthanol: ≥ 100 mg/mL |
| Solubility (in vivo formulation) | ≥ 2.08 mg/mL in 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline |
| Storage (pure form) | -20°C for up to 3 years |
| Storage (in solvent) | -80°C for up to 6 months-20°C for up to 1 month |
Note: This data is for Mal-amido-PEG8-C2-acid and should be used as an estimate for this compound. Longer PEG chains generally confer greater aqueous solubility.
Synthesis of Mal-amido-PEG-acid
Caption: General synthetic workflow for heterobifunctional PEGs.
Experimental Protocols
The utility of this compound lies in its ability to facilitate two distinct and highly specific conjugation reactions.
Protocol 1: Maleimide-Thiol Conjugation
This protocol outlines the reaction of the maleimide group of this compound with a thiol-containing molecule, such as a protein with a cysteine residue.
Materials:
-
Thiol-containing protein (e.g., antibody)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: L-cysteine or N-acetylcysteine
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer. If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.
-
Linker Preparation: Prepare a stock solution of this compound in an anhydrous solvent like DMSO or DMF.
-
Conjugation: Add a 5-20 fold molar excess of the this compound solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add a 100-fold molar excess of L-cysteine or N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and quenching reagent by size-exclusion chromatography or dialysis.
Caption: Workflow for conjugating a thiol-containing protein.
Protocol 2: Carboxylic Acid-Amine Coupling (EDC/NHS Chemistry)
This protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with an amine-containing molecule.
Materials:
-
Amine-containing molecule
-
This compound (or the product from Protocol 1)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound in the Activation Buffer. Add a 2- to 5-fold molar excess of EDC and NHS (or Sulfo-NHS). Incubate for 15 minutes at room temperature to form the NHS ester.
-
pH Adjustment: Immediately before adding the amine-containing molecule, the pH of the reaction may be raised to 7.2-7.5 with the Coupling Buffer for optimal amine coupling.
-
Conjugation: Add the amine-containing molecule to the activated linker solution. A molar ratio of 10-20 fold excess of the linker-NHS ester to the amine-containing molecule is a common starting point. React for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Purify the conjugate from excess reagents and byproducts using a suitable method like size-exclusion chromatography.
Caption: Workflow for amine coupling via the carboxylic acid.
Applications in Drug Development
This compound is a key component in the development of sophisticated biotherapeutics, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The this compound linker plays a crucial role in connecting the antibody to the drug.
Mechanism of Action of an ADC:
-
Target Binding: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell through endocytosis.
-
Payload Release: Inside the cell, the linker is cleaved, releasing the cytotoxic payload.
-
Cell Death: The released drug exerts its cytotoxic effect, leading to the death of the cancer cell.
Caption: Simplified signaling pathway of an ADC.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. This compound can serve as the linker connecting a ligand that binds to the target protein and a ligand for an E3 ubiquitin ligase.
Mechanism of Action of a PROTAC:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The E3 ligase transfers ubiquitin molecules to the target protein.
-
Proteasomal Degradation: The ubiquitinated target protein is recognized and degraded by the proteasome. The PROTAC is then released and can induce the degradation of another target protein molecule.
Caption: The catalytic cycle of a PROTAC.
Conclusion
This compound is a powerful and versatile tool for researchers and drug developers. Its well-defined and predictable reactivity, coupled with the beneficial properties of the PEG spacer, makes it an ideal choice for the construction of complex bioconjugates. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of this linker in the development of next-generation therapeutics and research tools. As the field of bioconjugation continues to evolve, the importance of well-characterized and reliable linkers like this compound will undoubtedly grow.
References
The Core Mechanism of Mal-amido-PEG15-acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG15-acid is a heterobifunctional crosslinker that has garnered significant attention in the field of bioconjugation, particularly for the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Its structure, featuring a thiol-reactive maleimide group, a long-chain polyethylene glycol (PEG) spacer, and an amine-reactive carboxylic acid, provides a versatile platform for the precise linkage of biomolecules. This technical guide delves into the core mechanism of action of this compound, providing a detailed exploration of its conjugation chemistry, reaction kinetics, and the critical factors influencing the stability and efficacy of the resulting conjugates.
The Bifunctional Architecture of this compound
The functionality of this compound is dictated by its three key components:
-
Maleimide Group: This moiety is highly selective for sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond.
-
PEG15 Spacer: The 15-unit polyethylene glycol chain is a hydrophilic spacer that imparts several advantageous properties to the conjugate. It enhances aqueous solubility, reduces aggregation, and can minimize steric hindrance between the conjugated molecules. Furthermore, the PEG spacer can shield the conjugate from proteolytic enzymes and reduce its immunogenicity.
-
Carboxylic Acid: This terminal group provides a secondary site for conjugation, typically with primary amines (e.g., lysine residues) through the formation of a stable amide bond. This dual reactivity allows for orthogonal conjugation strategies.
Core Mechanism of Action: The Maleimide-Thiol Conjugation
The primary mechanism of action of this compound in bioconjugation is the reaction between its maleimide group and a thiol-containing molecule.
The Michael Addition Reaction
The conjugation proceeds through a Michael addition reaction, a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. In this case, the nucleophilic thiol group (specifically the thiolate anion, -S⁻) attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring. This leads to the formation of a stable carbon-sulfur (thioether) bond.
dot
Caption: Maleimide-Thiol Michael Addition Reaction.
Reaction Kinetics and pH Dependence
The rate of the maleimide-thiol conjugation is highly dependent on the pH of the reaction medium. The reaction is most efficient in the pH range of 6.5 to 7.5. At a pH below 6.5, the reaction rate slows down as the thiol group is predominantly in its protonated form (-SH), which is less nucleophilic than the thiolate anion (-S⁻). Conversely, at a pH above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, which renders it inactive for conjugation. Furthermore, at higher pH values, the maleimide group can also react with primary amines, such as those on lysine residues, leading to a loss of selectivity. At pH 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.
Stability of the Thioether Linkage
While the thioether bond formed is generally stable, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the intracellular environment. This can lead to the exchange of the conjugated molecule and potential off-target effects.
To enhance the stability of the linkage, the succinimide ring formed after the initial conjugation can be hydrolyzed to a more stable succinamic acid form. This ring-opening can be promoted by incubating the conjugate at a slightly basic pH.
dot```dot graph Thioether_Stability { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];
Thioether [label="Thioether Adduct\n(Reversible)"]; Retro_Michael [label="Retro-Michael Reaction\n(Thiol Exchange)"]; Hydrolysis [label="Succinimide Ring Hydrolysis"]; Stable_Adduct [label="Stable Ring-Opened Adduct"];
Thioether -> Retro_Michael [label="High Thiol Concentration", color="#EA4335"]; Thioether -> Hydrolysis [label="pH > 7.5", color="#34A853"]; Hydrolysis -> Stable_Adduct; }
The Pivotal Role of the Maleimide Group in Mal-amido-PEG15-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and drug delivery, the precise and stable linkage of molecules is paramount. Mal-amido-PEG15-acid is a heterobifunctional linker that has gained prominence for its ability to connect biological molecules with therapeutic agents or imaging labels. At the heart of its functionality lies the maleimide group, a reactive moiety that enables highly specific and efficient covalent bond formation. This technical guide provides an in-depth exploration of the role of the maleimide group in this compound, detailing its reactivity, stability, and practical application in creating advanced bioconjugates.
The Maleimide Group: A Highly Selective Thiol-Reactive Handle
This compound is a molecule comprised of three key components: a maleimide group, a 15-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The maleimide group is an α,β-unsaturated carbonyl compound that serves as the primary reactive site for conjugation to thiol-containing molecules, most notably the side chains of cysteine residues in proteins and peptides.[1]
The core of the maleimide's utility lies in the Michael addition reaction, a highly efficient and chemoselective process where a nucleophilic thiol attacks one of the activated double bonds within the maleimide ring.[2] This reaction proceeds readily under mild, physiological conditions, forming a stable covalent thioether bond, specifically a thiosuccinimide linkage.[3]
Key Characteristics of the Maleimide-Thiol Reaction:
-
High Selectivity: The reaction is highly specific for thiol groups within a pH range of 6.5 to 7.5.[2] At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring minimal off-target reactions with other amino acid residues like lysine.[4]
-
Favorable Kinetics: The thiol-maleimide reaction is rapid, often reaching completion within a few hours at room temperature.
-
Stable Adduct Formation: The resulting thiosuccinimide bond is generally stable under physiological conditions, a crucial attribute for in vivo applications of bioconjugates.
Quantitative Data on Maleimide Reactivity and Stability
Table 1: Reaction Kinetics of Maleimide-Thiol Conjugation
| Parameter | Value | Conditions | Source(s) |
| Second-Order Rate Constant (k) | 14 L·mol⁻¹·s⁻¹ (for N-ethylmaleimide and cysteine) | pH 4.95, 25°C | |
| Reaction pH Optimum | 6.5 - 7.5 | Aqueous buffer | |
| Relative Reaction Rate (Thiol vs. Amine) | ~1,000 : 1 | pH 7.0 | |
| Typical Reaction Time | 2 - 4 hours | Room Temperature | |
| Typical Molar Excess of Maleimide Reagent | 10 to 20-fold | For protein labeling |
Table 2: Stability of Maleimide and Thiosuccinimide Adducts
| Parameter | Value/Observation | Conditions | Source(s) |
| Maleimide Hydrolysis Half-Life (unconjugated) | ~25 minutes (for a self-hydrolyzing maleimide) | pH 7.4, 22°C | |
| Thiosuccinimide Adduct Hydrolysis Half-Life | ~27 hours (for N-alkyl thiosuccinimides) | pH 7.4, 37°C | |
| Stabilized (Ring-Opened) Adduct Half-Life | > 2 years | Physiological conditions | |
| Competing Reactions | Hydrolysis of maleimide, Retro-Michael reaction of adduct | pH > 7.5 for hydrolysis; presence of other thiols for retro-Michael |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: General Procedure for Protein Conjugation
This protocol outlines the steps for conjugating this compound to a protein containing a free cysteine residue.
1. Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed and free of primary amines and thiols. It is recommended to include 1-5 mM EDTA to prevent thiol oxidation.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds need to be reduced. TCEP is preferred over DTT as it does not contain a thiol and does not require removal prior to conjugation.
-
Quenching Reagent: L-cysteine or N-acetylcysteine solution (e.g., 1 M in conjugation buffer).
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette.
2. Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound in an anhydrous, water-miscible solvent such as DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. Protect the reaction from light.
-
-
Quenching:
-
Add the quenching reagent to a final concentration of 10-20 mM to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography or dialysis against a suitable storage buffer.
-
Protocol 2: Quantification of Maleimide Groups
This protocol describes an indirect method to quantify the number of reactive maleimide groups on a molecule using Ellman's reagent.
1. Materials:
-
Maleimide-containing sample (e.g., this compound)
-
L-cysteine solution of known concentration
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) solution
-
Reaction Buffer: Phosphate buffer, pH 7.0
-
UV-Vis Spectrophotometer
2. Procedure:
-
React a known, excess amount of L-cysteine with the maleimide-containing sample for 1 hour to ensure complete reaction of the maleimide groups.
-
Add Ellman's reagent to the reaction mixture. The reagent will react with the remaining unreacted L-cysteine.
-
Measure the absorbance of the solution at 412 nm.
-
Calculate the concentration of the unreacted thiol using the Beer-Lambert law (extinction coefficient of the product, 2-nitro-5-thiobenzoate, is 14,150 M⁻¹cm⁻¹).
-
The amount of maleimide is determined by subtracting the amount of unreacted thiol from the initial amount of thiol added.
Protocol 3: Characterization of the Conjugate
1. SDS-PAGE Analysis:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation. A distinct band shift compared to the unconjugated protein should be observed.
2. Mass Spectrometry (MS):
-
Use MALDI-TOF or ESI-MS to determine the precise molecular weight of the conjugate and confirm the degree of labeling (number of PEG linkers per protein).
3. HPLC Analysis:
-
Utilize Size-Exclusion Chromatography (SEC-HPLC) to assess the purity of the conjugate and detect any aggregation.
-
Reversed-Phase HPLC (RP-HPLC) can be used to separate different PEGylated species.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key chemical reactions and experimental workflows associated with the use of this compound.
Caption: The Michael addition reaction between the maleimide group and a thiol.
Caption: A typical experimental workflow for protein conjugation.
References
- 1. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Carboxylic Acid in Mal-amido-PEG15-acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern bioconjugation and drug delivery, heterobifunctional linkers are indispensable tools for the precise assembly of complex biomolecular architectures. Among these, Mal-amido-PEG15-acid has emerged as a versatile and widely utilized reagent. Its structure, comprising a thiol-reactive maleimide, a hydrophilic 15-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a powerful combination of reactivity, solubility, and biocompatibility. While the maleimide group's specific reactivity towards sulfhydryl groups is well-documented, the function of the terminal carboxylic acid is equally crucial, providing a secondary and orthogonal site for conjugation. This technical guide provides an in-depth exploration of the carboxylic acid's function within the this compound linker, detailing its reactivity, applications, and the experimental protocols necessary for its effective utilization.
The Core Functionality of the Carboxylic Acid Moiety
The terminal carboxylic acid (-COOH) on the this compound linker serves as a versatile handle for the covalent attachment of molecules containing primary amines (-NH2), such as those found on lysine residues and the N-terminus of proteins, as well as on various small molecules and drug payloads.[1][2][3] This functionality is critical for the construction of complex bioconjugates where the maleimide end is already engaged or when a thiol-reactive strategy is not desired or feasible.
The primary role of the carboxylic acid is to form a stable amide bond with a primary amine.[2][3] However, the carboxylic acid itself is not inherently reactive towards amines under physiological conditions. Therefore, it requires chemical activation to facilitate this reaction. This activation step is a cornerstone of its utility in bioconjugation.
Chemical Activation and Conjugation Pathway
The most common and effective method for activating the carboxylic acid for bioconjugation is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).
The reaction proceeds via a two-step mechanism:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions and can hydrolyze. To improve reaction efficiency, NHS or sulfo-NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester.
-
Nucleophilic Attack by the Amine: The NHS ester then readily reacts with a primary amine-containing molecule to form a stable amide bond, releasing NHS or sulfo-NHS as a byproduct.
This sequential activation and conjugation strategy allows for a controlled and efficient coupling process.
Quantitative Data on Carboxylic Acid Conjugation
The efficiency of the carboxylic acid-mediated conjugation is influenced by several factors, including pH, temperature, and the molar ratios of the reactants.
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Optimal for the reaction between the NHS ester and primary amines. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize hydrolysis of the NHS ester. |
| EDC Molar Excess | 5- to 10-fold | To ensure efficient activation of the carboxylic acid. |
| NHS/sulfo-NHS Molar Excess | 5- to 10-fold | To drive the formation of the more stable NHS ester. |
| Linker-NHS Ester to Amine Molar Ratio | 10- to 20-fold excess | To maximize the conjugation to the amine-containing molecule. |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | To allow for sufficient reaction completion. |
Note: These are starting recommendations and may require optimization for specific applications.
Experimental Protocols
Protocol 1: Two-Step Conjugation of an Amine-Containing Molecule to a Thiol-Containing Protein using this compound
This protocol describes the sequential conjugation, first via the maleimide to a thiol-containing protein, followed by the conjugation of an amine-containing molecule to the carboxylic acid.
Materials:
-
Thiol-containing protein (e.g., antibody with reduced disulfides)
-
This compound
-
Amine-containing molecule (e.g., small molecule drug)
-
Conjugation Buffer 1: Phosphate-buffered saline (PBS), pH 7.2-7.5, free of primary amines and thiols.
-
Conjugation Buffer 2: Borate or carbonate buffer, pH 8.0-8.5.
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution 1: 1 M L-cysteine in Conjugation Buffer 1.
-
Quenching Solution 2: 1 M Tris-HCl, pH 8.0.
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
Step 1: Maleimide-Thiol Conjugation
-
Preparation of Reactants:
-
Dissolve the thiol-containing protein in Conjugation Buffer 1 to a final concentration of 1-10 mg/mL.
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF and then dilute into Conjugation Buffer 1.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution 1 to a final concentration of 10-20 mM L-cysteine to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the protein-PEG-acid conjugate from excess reagents using SEC or dialysis against Conjugation Buffer 2.
-
Step 2: Carboxylic Acid-Amine Conjugation
-
Preparation of Reactants:
-
Dissolve the amine-containing molecule in Conjugation Buffer 2.
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.
-
-
Activation of Carboxylic Acid:
-
Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS to the purified protein-PEG-acid solution from Step 1.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Immediately add the amine-containing molecule to the activated protein-PEG-acid solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add quenching solution 2 to a final concentration of 20-50 mM Tris to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Final Purification and Characterization:
-
Purify the final bioconjugate using SEC, dialysis, or another suitable method.
-
Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry (MS), and HPLC to confirm successful conjugation and assess purity.
-
Applications in Drug Development
The carboxylic acid functionality of this compound is instrumental in several key areas of drug development:
-
Antibody-Drug Conjugates (ADCs): The carboxylic acid can be used to attach cytotoxic drugs to an antibody that has been linked to the maleimide end of the linker. This allows for the targeted delivery of the drug to cancer cells.
-
PEGylation: The carboxylic acid can be used to attach the PEG linker to proteins or peptides, a process known as PEGylation. This can improve the pharmacokinetic properties of the therapeutic, such as increasing its circulation half-life and reducing its immunogenicity.
-
Surface Modification: The carboxylic acid can be used to immobilize biomolecules onto surfaces for applications such as biosensors and diagnostic assays.
Conclusion
The terminal carboxylic acid of this compound is a critical functional group that provides a versatile and orthogonal site for bioconjugation. Its ability to form stable amide bonds with primary amines, following activation with carbodiimides, enables the construction of complex and well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. A thorough understanding of its chemistry and the optimization of reaction conditions are paramount for the successful implementation of this powerful tool in drug development and beyond.
References
Mal-amido-PEG15-acid for Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mal-amido-PEG15-acid, a heterobifunctional linker molecule increasingly utilized in the field of targeted protein degradation. This document details its chemical properties, its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the experimental protocols necessary for the evaluation of these novel therapeutic agents.
Introduction to this compound in Targeted Protein Degradation
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. PROTACs are at the forefront of this technology. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and physicochemical properties. Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated. This compound is a specific type of PEG-based linker featuring a maleimide group at one end and a carboxylic acid at the other, separated by a 15-unit PEG chain. This configuration offers a versatile platform for the synthesis of potent and selective protein degraders.
Core Concepts and Mechanism of Action
The fundamental principle behind PROTACs synthesized with this compound is the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The this compound linker bridges the POI-binding ligand and the E3 ligase ligand, facilitating their interaction.
The maleimide group of the linker provides a reactive handle for conjugation to a thiol-containing moiety on the POI ligand, while the carboxylic acid can be activated to form a stable amide bond with an amine group on the E3 ligase ligand. The 15-unit PEG chain offers a specific length and flexibility that can be optimal for the productive formation of the ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.
Physicochemical Properties and Synthesis
3.1. Physicochemical Properties of this compound
The physicochemical properties of the this compound linker contribute significantly to the overall characteristics of the resulting PROTAC.
| Property | Description |
| Molecular Weight | Approximately 901.0 g/mol .[1] |
| Formula | C40H72N2O20.[1] |
| Solubility | The hydrophilic nature of the PEG chain generally enhances the aqueous solubility of the PROTAC, which can improve cell permeability and pharmacokinetic properties. |
| Reactivity | The maleimide group is reactive towards thiols (e.g., cysteine residues), while the carboxylic acid can be coupled with amines. |
| Flexibility | The PEG chain provides conformational flexibility, which can be crucial for the formation of a stable and productive ternary complex. |
3.2. General Synthesis Protocol for a PROTAC using this compound
The synthesis of a PROTAC using a Mal-amido-PEG linker is typically a two-step process involving sequential conjugation of the POI ligand and the E3 ligase ligand to the linker.
Step 1: Conjugation of the POI Ligand to the Maleimide Terminus
-
Reaction Setup: Dissolve the thiol-containing POI ligand and a slight molar excess of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0-7.5) with a co-solvent like DMF or DMSO to ensure solubility.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours or overnight. The maleimide group will selectively react with the thiol group to form a stable thioether bond.
-
Monitoring: Track the reaction progress using LC-MS.
-
Purification: Purify the resulting POI-linker conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
Step 2: Conjugation of the E3 Ligase Ligand to the Carboxylic Acid Terminus
-
Activation of Carboxylic Acid: Dissolve the purified POI-linker conjugate in an anhydrous aprotic solvent such as DMF. Add a peptide coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to activate the terminal carboxylic acid.
-
Amide Bond Formation: Add the amine-containing E3 ligase ligand to the activated POI-linker conjugate.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring and Purification: Monitor the formation of the final PROTAC product by LC-MS. Purify the final PROTAC using RP-HPLC to obtain a highly pure compound for biological evaluation.
Experimental Evaluation of PROTACs
A series of in vitro and cellular assays are required to characterize the efficacy, selectivity, and mechanism of action of a newly synthesized PROTAC.
4.1. Quantitative Data for PEG-based PROTACs
| PROTAC Target | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference Cell Line |
| BRD4 | CRBN | PEG (4 units) | < 0.5 µM | > 90% | H661 |
| BRD4 | VHL | PEG (varied) | Potency decreased with increased length | > 90% | H661 |
| TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 | 96% | Not Specified |
| AR | VHL | PEG (varied) | Optimal at 12 atoms | > 90% | 22Rv1 |
This table presents representative data from various studies to highlight the importance of linker optimization. Actual values will vary depending on the specific target, ligands, and cell line used.
4.2. Detailed Experimental Protocols
4.2.1. Western Blotting for Target Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (e.g., in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
-
-
Protocol:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Strip and re-probe the membrane with the loading control antibody.
-
-
Data Analysis:
-
Acquire chemiluminescent signals using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each concentration.
-
Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
-
4.2.2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to demonstrate the physical interaction between the target protein and the E3 ligase in the presence of the PROTAC.
-
Materials:
-
Cell line expressing the target protein and E3 ligase
-
PROTAC and proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (against the target protein or a tag on the E3 ligase)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Antibodies for Western blotting (against the target protein and E3 ligase)
-
-
Protocol:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the target) for a specified time.
-
Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysate with the primary antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blotting, probing for both the target protein and the E3 ligase.
-
-
Data Analysis: An increase in the co-immunoprecipitated protein in the presence of the PROTAC indicates the formation of the ternary complex.
-
4.2.3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a sensitive biophysical assay to quantify the formation of the ternary complex in vitro.
-
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase (e.g., GST-tagged)
-
PROTAC
-
TR-FRET donor-labeled antibody (e.g., anti-His-Terbium)
-
TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2)
-
Assay buffer and microplates
-
-
Protocol:
-
Assay Setup: In a microplate, combine the purified target protein, E3 ligase, and a serial dilution of the PROTAC.
-
Incubation: Incubate at room temperature to allow for ternary complex formation.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies.
-
Measurement: Read the plate on a TR-FRET-compatible reader.
-
Data Analysis: The TR-FRET signal will increase as the PROTAC brings the donor and acceptor fluorophores into proximity. A characteristic "hook effect" may be observed at high PROTAC concentrations where the signal decreases due to the formation of binary complexes.
-
Conclusion
This compound is a valuable and versatile linker for the development of PROTACs. Its well-defined structure, hydrophilic nature, and bifunctional reactivity provide a robust platform for the synthesis of potent and selective protein degraders. The experimental protocols outlined in this guide offer a comprehensive framework for researchers to design, synthesize, and evaluate novel therapeutics utilizing this promising linker technology. As the field of targeted protein degradation continues to advance, the rational design of linkers, such as this compound, will remain a cornerstone in the development of the next generation of precision medicines.
References
The Core of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers like Mal-amido-PEG15-acid
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of therapeutic modalities, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful strategy to eliminate disease-causing proteins by coopting the cell's natural protein disposal machinery.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, the stability of the ternary complex, and ultimately, the efficiency of protein degradation.[4] This technical guide provides a comprehensive exploration of PROTAC linkers, with a focus on polyethylene glycol (PEG)-based linkers such as Mal-amido-PEG15-acid, offering insights into their design, synthesis, and characterization.
The Pivotal Role of the Linker in PROTAC Function
The linker in a PROTAC molecule is far more than a simple tether; it plays a crucial role in orchestrating the formation of a productive ternary complex between the POI and the E3 ligase. The linker's length, chemical composition, and attachment points dictate the spatial arrangement of the two proteins, which is critical for efficient ubiquitin transfer from the E3 ligase to the POI, marking it for proteasomal degradation.
PEG linkers are among the most common motifs used in PROTAC design due to their advantageous properties. The ethylene glycol repeats impart hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecules. Furthermore, the flexibility of PEG chains can facilitate the necessary conformational adjustments for optimal ternary complex formation. The length of the PEG linker is a critical parameter that needs to be empirically optimized for each target-E3 ligase pair to achieve maximal degradation.
Understanding this compound
The this compound linker is a heterobifunctional linker that incorporates a maleimide group, an amide bond, a 15-unit polyethylene glycol chain, and a carboxylic acid. This specific combination of functional groups allows for a directed and modular synthesis of PROTACs. The maleimide group can react specifically with a thiol group (e.g., from a cysteine residue) on one of the ligands, while the carboxylic acid can be activated to form an amide bond with an amine group on the other ligand. The 15-unit PEG chain provides a significant spacer length, which can be crucial for bridging large proteins or for reaching specific binding pockets.
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. The two key parameters used to quantify this are:
-
DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax : The maximum percentage of target protein degradation achieved at high PROTAC concentrations.
The following table summarizes representative quantitative data for PROTACs, illustrating the impact of linker composition and length on their degradation efficiency. While specific data for a PROTAC utilizing a this compound linker is not publicly available, the presented data serves to exemplify the typical performance of potent PROTACs.
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| NC-1 | BTK | Cereblon | PEG6 | 2.2 | 97 | Mino | |
| RC-3 | BTK | Cereblon | Cyanoacrylamide | <10 | ~90 | Mino | |
| IR-1 | BTK | Cereblon | Acrylamide | <10 | ~90 | Mino | |
| IR-2 | BTK | Cereblon | Acrylamide | <10 | ~90 | Mino |
Visualizing the PROTAC Mechanism and Development Workflow
Diagrams are essential tools for understanding the complex biological processes and the iterative nature of PROTAC development.
References
An In-depth Technical Guide to the Synthesis and Purification of Mal-amido-PEG15-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Mal-amido-PEG15-acid, a heterobifunctional linker critical in the field of bioconjugation. This document outlines a representative synthetic protocol, detailed purification methodologies, and key characterization techniques. The information is intended to equip researchers and drug development professionals with the necessary knowledge to produce and purify this reagent for applications such as antibody-drug conjugates (ADCs), PEGylation of proteins, and targeted drug delivery systems.
Introduction to this compound
This compound is a versatile crosslinker featuring a maleimide group for selective conjugation to thiol moieties (e.g., cysteine residues in proteins), a discrete 15-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for conjugation to amine groups. The defined length of the PEG chain ensures the homogeneity of the final conjugate, a critical aspect for therapeutic applications.
Synthesis of this compound
The synthesis of this compound is typically a two-step process involving the formation of a maleamic acid intermediate followed by a cyclization reaction to yield the maleimide. The following is a representative protocol based on established chemical principles for the synthesis of similar compounds.
Synthesis Workflow
Caption: A general workflow for the two-step synthesis of this compound.
Experimental Protocol: Synthesis
This protocol describes the synthesis starting from commercially available Amino-PEG15-acid.
Step 1: Formation of Maleamic-amido-PEG15-acid
-
Materials:
-
Amino-PEG15-acid (1.0 eq)
-
Maleic anhydride (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
-
Procedure:
-
Dissolve Amino-PEG15-acid in anhydrous DMF.
-
Add maleic anhydride to the solution at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
The formation of the maleamic acid intermediate can be monitored by TLC or LC-MS.
-
Step 2: Cyclization to this compound
-
Materials:
-
Maleamic-amido-PEG15-acid (from Step 1)
-
Acetic anhydride (2.0 eq)
-
Sodium acetate (0.5 eq)
-
-
Procedure:
-
To the solution containing the maleamic acid intermediate, add sodium acetate and acetic anhydride.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
The progress of the cyclization reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
The crude product can be precipitated by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the crude product under vacuum.
-
| Parameter | Value/Condition |
| Reactants | Amino-PEG15-acid, Maleic Anhydride, Acetic Anhydride, Sodium Acetate |
| Solvent | Anhydrous DMF or Dioxane |
| Temperature | Step 1: Room Temperature; Step 2: 50-60 °C |
| Reaction Time | Step 1: 2-4 hours; Step 2: 4-6 hours |
| Monitoring | TLC, LC-MS |
| Work-up | Precipitation in cold diethyl ether |
Table 1: Summary of Synthetic Reaction Conditions
Purification of this compound
Purification of the crude product is crucial to remove unreacted starting materials, byproducts such as the hydrolyzed maleimide (maleamic acid), and residual reagents. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying PEGylated compounds.
Purification Workflow
Caption: A standard workflow for the purification of this compound using RP-HPLC.
Experimental Protocol: Purification by RP-HPLC
-
Instrumentation and Reagents:
-
Preparative RP-HPLC system with a UV detector
-
C18 column suitable for preparative scale
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Lyophilizer
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a mixture of Mobile Phase A and B.
-
Filter the sample solution through a 0.22 µm filter.
-
Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the product using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% B over 30-40 minutes.
-
Monitor the elution profile at 214 nm (for the amide and acid groups) and around 302 nm (for the maleimide group).
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC and LC-MS.
-
Pool the fractions that meet the desired purity level.
-
Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white solid.
-
| Parameter | Value/Condition |
| Technique | Preparative Reversed-Phase HPLC |
| Stationary Phase | C18 silica |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | e.g., 5% to 65% B over 30-40 minutes |
| Detection | UV at 214 nm and ~302 nm |
| Final Product Form | Lyophilized powder |
Table 2: Summary of Purification Parameters
Characterization of this compound
The identity and purity of the final product should be confirmed using various analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound. The observed mass should correspond to the calculated mass of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. The characteristic peaks for the maleimide protons (a singlet at ~6.7 ppm in CDCl₃) and the PEG backbone protons should be present.
-
Analytical RP-HPLC: This is used to determine the purity of the final product. A single sharp peak should be observed under the optimized elution conditions.
| Technique | Purpose | Expected Result |
| ESI-MS | Molecular Weight Confirmation | Observed m/z matches theoretical mass |
| ¹H NMR | Structural Confirmation | Characteristic peaks for maleimide and PEG |
| Analytical RP-HPLC | Purity Assessment | Single major peak (>95% purity) |
Table 3: Key Characterization Methods
Thiol-Maleimide Conjugation Chemistry
The maleimide group of this compound reacts specifically with thiol groups via a Michael addition reaction to form a stable thioether bond.[1][2] This reaction is highly efficient and proceeds under mild, near-neutral pH conditions.[2]
Caption: The mechanism of the thiol-maleimide conjugation reaction.
It is important to note that the maleimide ring can undergo hydrolysis, especially at pH values above 7.5, leading to the formation of a non-reactive maleamic acid.[3] Therefore, conjugation reactions should be performed at a pH between 6.5 and 7.5 for optimal results.[3]
Conclusion
The synthesis and purification of this compound require a systematic approach to ensure a high-quality product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working in the field of bioconjugation. Careful execution of the synthetic steps, rigorous purification, and thorough characterization are essential for the successful application of this versatile linker in the development of novel therapeutics and research tools.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Mal-amido-PEG15-acid
For Researchers, Scientists, and Drug Development Professionals
Mal-amido-PEG15-acid is a heterobifunctional linker that has garnered significant interest in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its structure, featuring a thiol-reactive maleimide group, a long-chain polyethylene glycol (PEG) spacer, and a carboxyl group for further functionalization, offers a versatile platform for linking molecules. The hydrophilic 15-unit PEG spacer is specifically incorporated to enhance the aqueous solubility and improve the pharmacokinetic properties of the resulting conjugate.[1][]
This technical guide provides an in-depth analysis of the critical parameters of solubility and stability of this compound and its conjugates. Understanding these characteristics is paramount for optimizing conjugation strategies, ensuring the integrity of the final product, and achieving desired therapeutic outcomes.
Solubility Profile
The polyethylene glycol (PEG) component of this compound is the primary determinant of its solubility. PEG is well-known for its hydrophilicity and ability to improve the solubility of hydrophobic molecules in aqueous solutions.[][][4] While specific quantitative solubility data for this compound in a wide range of aqueous buffers is not extensively published, data from closely related molecules and general principles of PEGylated compounds provide valuable insights.
For instance, a similar compound, Mal-amido-PEG8-C2-acid, demonstrates high solubility in organic solvents commonly used for preparing stock solutions, such as dimethyl sulfoxide (DMSO) and ethanol. It also shows good solubility in a mixed solvent system designed for in vivo applications. It is expected that this compound, with its longer PEG chain, would exhibit equal or potentially greater aqueous solubility.
Table 1: Solubility of a Related Maleimide-PEG-Acid Compound
| Solvent/System | Solubility | Reference(s) |
| DMSO | 250 mg/mL (421.85 mM) | |
| Ethanol | 100 mg/mL (168.74 mM) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.51 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.51 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.51 mM) | |
| Data for Mal-amido-PEG8-C2-acid. It should be noted that ultrasonic assistance may be required for dissolution in DMSO and ethanol. |
Stability Considerations
The stability of this compound and its thioether conjugates is a critical factor influencing their storage, handling, and in vivo performance. The primary points of vulnerability are the maleimide ring itself and the thiosuccinimide linkage formed upon reaction with a thiol.
Chemical Stability of the Maleimide Group
The maleimide group is susceptible to hydrolysis, particularly at neutral to alkaline pH. The maleimide ring can open to form a non-reactive maleamic acid derivative, rendering the linker incapable of reacting with thiols. The rate of this hydrolysis is pH-dependent, increasing significantly at pH values above 7.5. For this reason, it is recommended to prepare fresh solutions of the linker immediately before use and to perform conjugation reactions at a slightly acidic to neutral pH (6.5-7.5) to balance the reactivity and stability of the maleimide group.
Stability of the Thiosuccinimide Linkage
The covalent bond formed between the maleimide and a thiol group results in a thiosuccinimide linkage. The stability of this linkage is a major concern in drug development, as its cleavage can lead to premature release of the conjugated payload. Two primary degradation pathways exist for the thiosuccinimide linkage in a physiological environment:
-
Retro-Michael Reaction: This is a reversal of the initial conjugation reaction, where the thioether bond breaks, regenerating the maleimide and the free thiol. This process can be facilitated by other thiol-containing molecules in the biological milieu, such as glutathione, leading to off-target effects.
-
Hydrolysis of the Succinimide Ring: The succinimide ring can undergo hydrolysis to form a more stable, ring-opened succinamic acid derivative. This ring-opened form is resistant to the retro-Michael reaction, effectively locking the conjugate. The rate of this stabilizing hydrolysis can be influenced by the local chemical environment.
The following diagram illustrates the key stability considerations for a maleimide-thiol conjugate.
Caption: Key stability pathways for maleimide-thiol conjugates.
Comparative studies have shown that maleimide-PEG conjugates can be less stable than those formed with other linkers. For example, one study found that after 7 days of incubation at 37°C in the presence of 1 mM reduced glutathione, a maleimide-PEG conjugate retained about 70% of its integrity, whereas a mono-sulfone-PEG conjugate remained over 90% intact.
Table 2: Comparative Stability of PEGylated Conjugates
| Linker Type | Condition | % Conjugation Remaining | Reference(s) |
| Maleimide-PEG | 1 mM GSH, 37°C, 7 days | ~70% | |
| Mono-sulfone-PEG | 1 mM GSH, 37°C, 7 days | >90% |
Storage and Handling
To maintain the integrity and reactivity of this compound, proper storage and handling are crucial. It is recommended to store the compound in its pure, solid form at -20°C, protected from light and moisture. When preparing solutions, anhydrous solvents such as DMSO or dimethylformamide (DMF) should be used for reconstitution. It is also advisable to avoid repeated freeze-thaw cycles of solutions.
Experimental Protocols
The following sections provide detailed methodologies for assessing the solubility and stability of this compound and its conjugates.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of a compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Microcentrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis or CAD)
-
Calibrated analytical balance
Procedure:
-
Add an excess amount of this compound to a pre-determined volume of the aqueous buffer in a vial. The excess solid should be clearly visible.
-
Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for 24-48 hours to ensure that equilibrium is reached.
-
After the incubation period, visually inspect the sample to confirm the presence of undissolved solid.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a known volume of the mobile phase to be used for HPLC analysis.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound. A standard curve of known concentrations should be prepared to quantify the result.
-
Calculate the original concentration in the supernatant, which represents the saturation solubility.
Protocol 2: Stability Assessment in Plasma
This protocol provides a framework for evaluating the stability of a this compound conjugate in a plasma environment, which mimics physiological conditions.
Materials:
-
This compound conjugate
-
Human or other species-specific plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Cold quenching solution (e.g., 3-fold excess of acetonitrile or methanol)
-
Microcentrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test conjugate in an appropriate buffer (e.g., PBS).
-
Spike the test conjugate into pre-warmed (37°C) plasma to a final concentration relevant to the intended application.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding the aliquot to a 3-fold excess of the cold quenching solution. This will precipitate the plasma proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the amount of intact conjugate remaining. It may also be possible to detect and quantify degradation products.
-
Plot the percentage of intact conjugate remaining versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.
The following diagram outlines the general workflow for assessing solubility and stability.
Caption: General workflow for solubility and stability testing.
Conclusion
This compound is a valuable tool in bioconjugation, primarily due to the solubility-enhancing properties of its PEG spacer. However, researchers and drug developers must be cognizant of the inherent stability challenges associated with the maleimide functional group and the resulting thiosuccinimide linkage. The maleimide group is susceptible to hydrolysis, especially in neutral to alkaline conditions, which can negatively impact conjugation efficiency. Furthermore, the thiosuccinimide bond in the final conjugate can undergo a retro-Michael reaction, leading to premature cleavage.
By understanding these solubility and stability characteristics and employing rigorous experimental evaluation as outlined in this guide, scientists can optimize their conjugation strategies, ensure the quality and integrity of their final products, and ultimately develop more effective and reliable targeted therapeutics.
References
Mal-amido-PEG15-acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Mal-amido-PEG15-acid, a heterobifunctional linker crucial in bioconjugation and the development of targeted therapeutics. This document outlines its chemical properties, provides a list of suppliers and catalog numbers, details experimental protocols for its use, and illustrates its role in PROTAC-mediated protein degradation.
Core Concepts: Understanding this compound
This compound is a versatile chemical tool featuring a maleimide group at one end, a carboxylic acid at the other, and a 15-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential or orthogonal conjugation of two different molecules. The maleimide group reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1] The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine residues or the N-terminus of a protein, forming a stable amide bond.[2]
The hydrophilic PEG chain enhances the solubility and reduces the immunogenicity of the resulting conjugate, while also providing a flexible spacer that can be critical for maintaining the biological activity of the conjugated molecules.[3] These characteristics make Mal-amido-PEG-acid linkers, including the PEG15 variant, highly valuable in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5]
Supplier and Catalog Information
Sourcing high-quality reagents is critical for reproducible research. Below is a summary of a supplier for this compound and a comparative table of related Mal-amido-PEG-acid linkers with varying PEG chain lengths.
Table 1: Supplier Information for this compound
| Supplier | Product Name | Catalog Number |
| MedchemExpress | This compound | HY-143841 |
Table 2: Comparative Data of Mal-amido-PEG-acid Linkers
| Product Name | Supplier | Catalog Number | Molecular Formula | Molecular Weight | Purity |
| Mal-amido-PEG2-C2-acid | MedchemExpress | HY-136368 | C14H20N2O7 | 328.32 | |
| Amido Mal-PEG3-Acid | Precise PEG | AG-2583 | C16H24N2O8 | 372.37 | > 96% |
| Mal-amido-PEG8-acid | MedKoo Biosciences | 572886 | C26H44N2O13 | 592.64 | |
| Mal-amido-PEG12-acid | BroadPharm | BP-22215 | C34H60N2O17 | 768.9 | 97% |
| Mal-amido-PEG24-acid | MedchemExpress | HY-140975 | |||
| Amido Mal-PEG45-Acid | Precise PEG | AG-3400 | C100H192N2O50 | 2222.6 | > 96% |
Experimental Protocols
The following are detailed methodologies for key experiments involving Mal-amido-PEG-acid linkers. These protocols are based on established methods for bioconjugation.
Protocol 1: Maleimide-Thiol Conjugation (Protein-Linker)
This protocol describes the conjugation of a protein with a free cysteine residue to the maleimide group of this compound.
Materials:
-
Thiol-containing protein/peptide
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, free of primary amines and thiols.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M L-cysteine in conjugation buffer
-
Anhydrous DMF or DMSO
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein/peptide in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfides: If the cysteine residues are in a disulfide bond, add a 10- to 50-fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes. TCEP is recommended as it does not need to be removed before adding the maleimide reagent.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein/peptide solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be protected from light.
-
Quenching the Reaction: Add the quenching solution to a final concentration of 10-20 mM L-cysteine to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography (SEC), dialysis, or another suitable purification method.
Protocol 2: Carboxylic Acid-Amine Conjugation (Linker-Payload)
This protocol describes the activation of the terminal carboxylic acid on the PEG linker and subsequent conjugation to an amine-containing molecule.
Materials:
-
Molecule with a primary amine
-
Mal-amido-PEG-acid conjugate from Protocol 1
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system
Procedure:
-
Preparation of Reactants: Dissolve the Mal-amido-PEG-acid conjugate in the activation buffer. Dissolve the amine-containing molecule in the conjugation buffer.
-
Activation of Carboxylic Acid: Add a 5- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the Mal-amido-PEG-acid conjugate solution. Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
-
Conjugation Reaction: Immediately add the activated linker solution to the amine-containing molecule solution. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: Add the quenching solution to a final concentration of 20-50 mM Tris to stop the reaction by consuming any unreacted NHS-esters. Incubate for 15 minutes at room temperature.
-
Purification: Purify the final conjugate using an appropriate method such as SEC or dialysis.
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex processes in bioconjugation and targeted protein degradation.
Caption: Experimental workflow for maleimide-thiol conjugation.
Caption: PROTAC-mediated protein degradation pathway.
References
Methodological & Application
Application Note: A Detailed Protocol for Antibody Bioconjugation Using Mal-amido-PEG15-acid
Audience: Researchers, scientists, and drug development professionals.
Introduction Mal-amido-PEG15-acid is a heterobifunctional crosslinker used in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1] This linker features a maleimide group that selectively reacts with sulfhydryl (thiol) groups of cysteine residues, and a terminal carboxylic acid that can be activated to react with primary amines.[1][2][3] The 15-unit polyethylene glycol (PEG) spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate by potentially reducing immunogenicity.[]
This document provides a detailed protocol for the site-specific conjugation of this compound to an antibody. The process involves the controlled reduction of the antibody's interchain disulfide bonds to generate free thiol groups, followed by their reaction with the maleimide moiety of the linker.
Principle of the Reaction The conjugation process is a two-step procedure. First, a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), is used to cleave a limited number of disulfide bonds within the antibody's hinge region, exposing reactive thiol (-SH) groups. Second, the maleimide group of the linker undergoes a Michael addition reaction with these free thiols to form a stable, covalent thioether bond. This reaction is highly efficient and selective for thiols when performed within a pH range of 6.5-7.5.
Experimental Protocols
Antibody Preparation and Disulfide Bond Reduction
This initial step generates the reactive thiol groups on the antibody required for conjugation.
Materials:
-
Antibody (e.g., IgG)
-
Reduction Buffer: Phosphate-buffered saline (PBS) containing EDTA (e.g., 100 mM phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2).
-
Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) solution (e.g., 10 mM in water).
-
Desalting columns (e.g., Sephadex G-25) or ultrafiltration units (10K MWCO for IgG).
Procedure:
-
Buffer Exchange: Prepare the antibody at a concentration of 2-10 mg/mL in the Reduction Buffer. If the antibody is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer like PBS.
-
Addition of Reducing Agent: Add a 10- to 20-fold molar excess of TCEP to the antibody solution. The exact ratio may require optimization depending on the specific antibody and desired number of free thiols.
-
Incubation: Incubate the reaction mixture at 37°C for 30-90 minutes. To prevent re-oxidation of the newly formed thiols, it is recommended to flush the reaction vial with an inert gas like nitrogen or argon.
-
Removal of Reducing Agent: Immediately following incubation, remove the excess TCEP. This is critical as residual TCEP will react with the maleimide linker. Use a pre-equilibrated desalting column or perform buffer exchange via ultrafiltration. The antibody should be collected in a degassed Conjugation Buffer.
This compound Conjugation to Antibody
This is the core step where the linker is covalently attached to the reduced antibody.
Materials:
-
Reduced Antibody in Conjugation Buffer
-
Conjugation Buffer: Degassed, amine-free buffer such as PBS, pH 7.0-7.5.
-
This compound
-
Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Reagent: N-acetylcysteine or L-cysteine solution (e.g., 10 mM).
Procedure:
-
Prepare Linker Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the reduced antibody solution while gently stirring.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding a quenching reagent, such as N-acetylcysteine, to a final concentration that is in 20-fold excess over the maleimide linker. This will cap any unreacted maleimide groups. Incubate for an additional 15-30 minutes at room temperature.
Purification of the Antibody-PEG Conjugate
Purification removes unreacted linker, quenching reagent, and any aggregates.
Materials:
-
Quenched reaction mixture
-
Purification System: Size-Exclusion Chromatography (SEC) is the most common method. Affinity chromatography (Protein A or G) or dialysis are also viable options.
Procedure:
-
Purification: Purify the antibody-PEG15 conjugate using an appropriate chromatography method. For SEC, the column should be equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). The conjugated antibody will elute first as it has a higher molecular weight than the excess linker and other small molecules.
-
Characterization: Analyze the purified conjugate. Determine the protein concentration (e.g., via UV absorbance at 280 nm) and assess the Drug-to-Antibody Ratio (DAR) using techniques like Mass Spectrometry (MS) or Hydrophobic Interaction Chromatography (HIC). Purity and aggregation can be checked by SEC and SDS-PAGE.
-
Storage: Store the purified conjugate at 4°C for short-term use. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or -80°C.
Data Presentation
The success of the conjugation reaction depends on several key parameters. The following tables provide recommended starting conditions and troubleshooting tips.
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Value | Notes |
| Antibody Reduction | ||
| Antibody Concentration | 2-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| TCEP Molar Excess | 10- to 20-fold | Must be optimized for the specific antibody. |
| Reduction Temperature | 30-37°C | |
| Reduction Time | 30-90 minutes | |
| Linker Conjugation | ||
| Linker Molar Excess | 5- to 20-fold over antibody | A molar excess drives the reaction to completion. |
| pH | 7.0 - 7.5 | Optimal range for thiol-maleimide reaction selectivity. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is faster; 4°C can be used for overnight reactions. |
| Reaction Time | 2 hours (RT) or Overnight (4°C) | Reaction progress can be monitored analytically. |
| Buffer System | PBS or other amine-free, thiol-free buffers | Buffers containing amines (Tris) or thiols should be avoided. |
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Incomplete reduction of antibody disulfides. | Increase TCEP concentration or incubation time. |
| Re-oxidation of thiols after reduction. | Use degassed buffers and an inert gas atmosphere. | |
| Hydrolysis of the maleimide linker. | Prepare linker solution immediately before use in anhydrous solvent. | |
| Incorrect pH of conjugation buffer. | Ensure the pH is strictly between 6.5 and 7.5. | |
| Antibody Aggregation | Over-reduction of the antibody. | Decrease TCEP concentration or reduction time. |
| High concentration during reaction. | Perform conjugation at a lower antibody concentration. | |
| High Polydispersity (DAR) | Inconsistent reduction. | Ensure homogenous mixing and precise control of reduction conditions. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for antibody conjugation with this compound.
Chemical Reaction Pathway
Caption: Reaction schematic for maleimide-thiol bioconjugation.
References
Application Notes and Protocols for the Use of Mal-amido-PEG15-acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1] The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[2]
Mal-amido-PEG15-acid is a versatile, heterobifunctional linker that has gained prominence in PROTAC design. It features a maleimide group for covalent conjugation to thiol-containing moieties (e.g., cysteine residues) and a carboxylic acid group for amide bond formation with amine-containing molecules (e.g., lysine residues). The 15-unit polyethylene glycol (PEG) chain enhances the solubility and bioavailability of the resulting PROTAC, which is often a challenge for these large molecules.[3] This document provides detailed application notes and protocols for the effective use of this compound in the synthesis of PROTACs.
Core Principles of this compound in PROTAC Design
The strategic incorporation of this compound as a linker in PROTACs offers several advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the PROTAC, which is crucial for administration and cellular uptake.[3]
-
Controlled Synthesis: The orthogonal reactivity of the maleimide and carboxylic acid groups allows for a stepwise and controlled synthesis of the PROTAC, minimizing the formation of undesired byproducts.
-
Optimal Ternary Complex Formation: The length and flexibility of the PEG15 linker can facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.
-
Improved Pharmacokinetics: The PEG moiety can shield the PROTAC from proteolytic degradation and reduce renal clearance, thereby extending its plasma half-life.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase combination to achieve maximal degradation efficacy. The following table summarizes representative data on the impact of PEG linker length on the degradation efficiency (DC50 and Dmax) of various PROTACs.
| PROTAC Target | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) |
| BRD4 | Pomalidomide | PEG2 | 500 | 55 |
| BRD4 | Pomalidomide | PEG4 | 250 | 70 |
| TBK1 | Von Hippel-Lindau (VHL) | 12-atom (PEG-like) | >1000 | <10 |
| TBK1 | Von Hippel-Lindau (VHL) | 21-atom (PEG-like) | 3 | 96 |
| TBK1 | Von Hippel-Lindau (VHL) | 29-atom (PEG-like) | 292 | 76 |
| BTK | Cereblon (CRBN) | PEG6 | <10 | ~90 |
Note: Data is illustrative and compiled from various sources. DC50 and Dmax values are cell-line dependent.
Experimental Protocols
The synthesis of a PROTAC using this compound is typically a two-step process involving sequential conjugation of the POI ligand and the E3 ligase ligand to the linker. The order of addition can be varied depending on the specific chemistry of the ligands.
Protocol 1: Conjugation of a Thiol-Containing POI Ligand to this compound
This protocol describes the reaction of the maleimide group of the linker with a thiol group on the POI ligand.
Materials:
-
Thiol-containing POI ligand
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Solution: 1 M L-cysteine in conjugation buffer
-
Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the thiol-containing POI ligand in the conjugation buffer to a final concentration of 1-10 mg/mL. If necessary, a small amount of DMF or DMSO can be added to aid dissolution.
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the dissolved this compound to the POI ligand solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the desired conjugate.
-
-
Quenching the Reaction (Optional):
-
Add a 100-fold molar excess of the quenching solution (L-cysteine) to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the POI-linker conjugate by RP-HPLC to remove unreacted starting materials and byproducts.
-
Characterize the purified conjugate by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Conjugation of an Amine-Containing E3 Ligase Ligand to the POI-Linker Conjugate
This protocol describes the activation of the carboxylic acid group on the POI-linker conjugate and subsequent reaction with an amine-containing E3 ligase ligand.
Materials:
-
Purified POI-linker conjugate (from Protocol 1)
-
Amine-containing E3 ligase ligand
-
Anhydrous DMF
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-Hydroxysuccinimide)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Purification System: RP-HPLC
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the purified POI-linker conjugate in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1.2 equivalents of HATU and 3 equivalents of DIPEA to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid. Alternatively, use 1.2 equivalents of EDC and 1.2 equivalents of NHS.
-
-
Amide Bond Formation:
-
Add 1.1 equivalents of the amine-containing E3 ligase ligand to the activated POI-linker conjugate solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
-
Monitoring the Reaction:
-
Monitor the formation of the final PROTAC product by LC-MS.
-
-
Purification:
-
Upon completion of the reaction, purify the final PROTAC by RP-HPLC.
-
Characterize the purified PROTAC by LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
-
Mandatory Visualizations
Caption: Workflow for PROTAC synthesis using this compound.
Caption: Mechanism of action of a PROTAC.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low yield in maleimide-thiol conjugation | Oxidation of thiol groups on the POI ligand. | Perform the reaction in a degassed buffer and under an inert atmosphere. Consider a pre-reduction step with a mild reducing agent like TCEP. |
| Hydrolysis of the maleimide group. | Use anhydrous solvents for dissolving the linker and perform the reaction at a neutral pH (6.5-7.5). | |
| Incomplete amide coupling reaction | Inefficient activation of the carboxylic acid. | Ensure the use of fresh coupling reagents and anhydrous solvents. Optimize the reaction time and temperature. |
| Steric hindrance. | If the amine on the E3 ligase ligand is sterically hindered, consider using a different coupling reagent or a longer activation time. | |
| Poor solubility of the final PROTAC | The overall lipophilicity of the PROTAC is too high. | The PEG15 linker should significantly improve solubility. If issues persist, consider further formulation strategies. |
| "Hook effect" observed in cellular assays | Formation of binary complexes (PROTAC-POI or PROTAC-E3) at high concentrations, preventing the formation of the productive ternary complex. | This is a known phenomenon for PROTACs. The long and flexible PEG15 linker may contribute to this. It is important to perform dose-response experiments over a wide concentration range to identify the optimal working concentration. |
| Difficulty in purification | The flexible PEG linker can lead to broad peaks in chromatography. | Optimize the HPLC gradient and consider using a different stationary phase. Multiple purification steps may be necessary. |
Conclusion
This compound is a highly valuable tool for the synthesis of PROTACs, offering a balance of reactivity, flexibility, and hydrophilicity. The protocols and guidelines presented in this document provide a framework for the rational design and synthesis of potent and effective protein degraders. Successful PROTAC development relies on careful optimization of the linker, and the principles outlined herein will aid researchers in harnessing the full potential of this compound in their drug discovery efforts.
References
Application Notes and Protocols for EDC/NHS Activation of Mal-amido-PEG15-acid for Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent conjugation of amine-containing molecules to Mal-amido-PEG15-acid using the zero-length crosslinkers 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This bioconjugation strategy is widely employed in pharmaceutical and biochemical research for applications such as the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and protein labeling.[1] The maleimide group offers a stable linkage with thiol-containing molecules, while the activated carboxylic acid enables the formation of a robust amide bond with primary amines.[1] The polyethylene glycol (PEG) spacer enhances solubility and stability of the resulting conjugate.[1]
Reaction Mechanism and Workflow
The conjugation process involves a two-step reaction. First, the carboxylic acid group of the this compound is activated by EDC to form an unstable O-acylisourea intermediate.[2][3] The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This activated PEG linker then readily reacts with a primary amine on the target molecule to form a stable amide bond.
References
Step-by-Step Guide for Mal-amido-PEG15-acid Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Mal-amido-PEG15-acid, a heterobifunctional linker, for the conjugation of biomolecules. These protocols and application notes are designed to facilitate the successful implementation of this versatile linker in various research and drug development applications, including the synthesis of antibody-drug conjugates (ADCs), PROTACs, and PEGylated proteins.
Introduction to this compound
This compound is a heterobifunctional crosslinker composed of three key components: a maleimide group, a 15-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1] This unique structure allows for a two-step, orthogonal conjugation strategy. The maleimide group reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[2] The carboxylic acid can be activated to react with primary amines, such as those on lysine residues or the N-terminus of a protein, forming a stable amide bond.[3]
The hydrophilic 15-unit PEG spacer enhances the solubility of the resulting conjugate in aqueous media, reduces the potential for aggregation, and can improve the pharmacokinetic properties of the conjugated molecule by increasing its hydrodynamic radius and reducing immunogenicity.[4] this compound is particularly useful in the development of complex bioconjugates where precise control over linker chemistry and spacing is crucial.[5]
Key Reaction: Maleimide-Thiol Conjugation
The primary and most selective conjugation reaction involving this compound is the Michael addition of a thiol to the maleimide double bond. This reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for working with sensitive biomolecules.
Mechanism of Maleimide-Thiol Conjugation
The reaction involves the nucleophilic attack of a deprotonated thiol (thiolate) on one of the carbon atoms of the maleimide's double bond. This forms a stable thioether linkage.
Caption: Mechanism of the maleimide-thiol Michael addition reaction.
Quantitative Data: Impact of PEG Chain Length
The length of the PEG chain in a Mal-amido-PEG-acid linker significantly influences the physicochemical properties of the resulting bioconjugate. While specific quantitative data for this compound is not extensively published in direct comparison to a full range of other PEG lengths, the following table summarizes the expected trends based on established principles of polymer chemistry and bioconjugation.
| Property | Short PEG Chain (e.g., PEG4) | Medium PEG Chain (e.g., PEG8, PEG12) | Long PEG Chain (e.g., PEG15, PEG24) |
| Solubility Enhancement | Moderate | Good | Excellent |
| Hydrodynamic Radius | Small increase | Moderate increase | Significant increase |
| Steric Hindrance | Low | Moderate | High |
| Potential for Immunogenicity | Lower | Moderate | Higher |
| Reaction Efficiency | Generally high, but may be reduced for hydrophobic molecules | Often optimal, balancing solubility and steric hindrance | May be reduced due to steric hindrance, especially at hindered sites |
| In Vivo Half-life | Shorter | Longer | Longest |
Experimental Protocols
This section provides detailed protocols for the conjugation of this compound to a thiol-containing biomolecule.
Materials and Equipment
-
This compound
-
Thiol-containing biomolecule (e.g., protein, peptide with a cysteine residue)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed. Avoid buffers containing primary amines (e.g., Tris) or thiols.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Quenching Solution: L-cysteine or N-acetylcysteine solution (e.g., 100 mM in conjugation buffer).
-
Solvent for Linker: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25), dialysis cassettes, or tangential flow filtration (TFF) system.
-
Analytical Equipment: UV-Vis spectrophotometer, SDS-PAGE equipment, HPLC system (SEC-HPLC, RP-HPLC), Mass Spectrometer.
Experimental Workflow
The following diagram illustrates the general workflow for conjugating a thiol-containing protein to another molecule using this compound.
Caption: General workflow for this compound conjugation.
Detailed Protocol: Maleimide-Thiol Conjugation
This protocol describes the first step of conjugation: reacting the maleimide group of this compound with a thiol-containing biomolecule.
1. Preparation of Thiol-Containing Biomolecule:
- Dissolve the thiol-containing protein or peptide in degassed conjugation buffer (PBS, pH 7.0-7.5) to a final concentration of 1-10 mg/mL.
- Optional (Disulfide Bond Reduction): If the thiol groups are present as disulfide bonds, they must be reduced. Add a 10-20 fold molar excess of TCEP to the biomolecule solution. Incubate at room temperature for 30-60 minutes.
- Crucial Step: If a reducing agent like DTT was used (not recommended as it contains a thiol), it must be removed before adding the maleimide linker. Use a desalting column or dialysis to exchange the buffer to fresh, degassed conjugation buffer. TCEP does not need to be removed.
2. Preparation of this compound Solution:
- Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
- Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).
3. Conjugation Reaction:
- Add a 10- to 20-fold molar excess of the dissolved this compound to the thiol-containing biomolecule solution. The optimal molar ratio may need to be determined empirically.
- Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light if any of the components are light-sensitive.
4. Quenching the Reaction:
- To stop the reaction and cap any unreacted maleimide groups, add a quenching solution (e.g., L-cysteine or N-acetylcysteine) to a final concentration that is in 50-100 fold molar excess to the starting amount of the maleimide linker.
- Incubate for an additional 30 minutes at room temperature.
5. Purification of the Conjugate:
- Remove the excess, unreacted linker and quenching reagent using a suitable purification method based on the size and properties of your conjugate.
- Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted molecules.
- Dialysis or Tangential Flow Filtration (TFF): Useful for buffer exchange and removing small molecule impurities.
- Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated proteins from their un-PEGylated counterparts, as the PEG chain can shield surface charges.
6. Characterization of the Conjugate:
- SDS-PAGE: Successful conjugation will result in a band shift to a higher molecular weight corresponding to the addition of the this compound.
- SEC-HPLC: Can be used to assess the purity of the conjugate and quantify the amount of aggregated or fragmented species.
- Mass Spectrometry (MS): Provides an accurate mass of the conjugate, confirming the successful addition of the linker.
- UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if a dye or drug with a distinct absorbance is conjugated, the degree of labeling.
Protocol for Second Conjugation Step (Carboxylic Acid to Amine)
Once the Maleimide-PEG15-Biomolecule conjugate is purified, the terminal carboxylic acid can be used for a second conjugation to a molecule containing a primary amine.
1. Activation of the Carboxylic Acid:
- Dissolve the purified Maleimide-PEG15-Biomolecule conjugate in an appropriate buffer (e.g., MES buffer, pH 6.0).
- Add a 5- to 10-fold molar excess of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS to the solution.
- Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group by forming an NHS ester.
2. Conjugation to Amine-Containing Molecule:
- Immediately add the activated conjugate solution to the amine-containing molecule (dissolved in a suitable buffer like PBS, pH 7.4).
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
3. Quenching and Purification:
- Quench the reaction by adding a solution of Tris or glycine to a final concentration of 20-50 mM to consume any unreacted NHS esters.
- Purify the final bioconjugate using an appropriate method as described in step 5 of the maleimide-thiol conjugation protocol.
Troubleshooting and Optimization
The following decision tree provides a guide for troubleshooting common issues during the conjugation process.
Caption: Troubleshooting decision tree for maleimide-thiol conjugation.
Key Considerations for Optimization:
-
pH Control: The maleimide-thiol reaction is highly pH-dependent. The optimal pH range is 6.5-7.5 to ensure selectivity for thiols over amines. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Maleimide Stability: Maleimide groups can undergo hydrolysis, especially at pH values above 7.5. It is recommended to prepare the maleimide linker solution immediately before use and avoid storing it in aqueous solutions.
-
Thiol Oxidation: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. Degassing buffers and adding a chelating agent like EDTA (1-5 mM) can help prevent metal-catalyzed oxidation.
-
Side Reactions: For peptides with an N-terminal cysteine, a side reaction leading to thiazine formation can occur. Performing the conjugation at a more acidic pH (around 5.0) can minimize this by protonating the N-terminal amine.
-
Stoichiometry: The optimal molar ratio of the maleimide linker to the thiol-containing biomolecule should be determined empirically. A 10-20 fold molar excess of the linker is a common starting point for protein labeling.
By following these detailed protocols and considering the key optimization parameters, researchers can effectively utilize this compound for a wide range of bioconjugation applications.
References
Application Notes and Protocols for Mal-amido-PEG15-acid in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's efficacy, stability, and pharmacokinetic profile.[1][2] Mal-amido-PEG15-acid is a heterobifunctional linker that offers a versatile platform for the development of ADCs. This linker features a maleimide group for covalent attachment to thiol-containing residues on the antibody, a hydrophilic 15-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid for conjugation to the cytotoxic drug.
The inclusion of a PEG spacer, such as in this compound, can significantly enhance the physicochemical properties of an ADC.[2][3] The hydrophilic nature of the PEG chain can improve the solubility of ADCs, particularly those with hydrophobic payloads, thereby reducing the propensity for aggregation.[2] Furthermore, the PEG linker can create a "hydration shell" around the ADC, which can prolong its circulation half-life by reducing renal clearance and minimizing non-specific interactions with other proteins and cells.
This document provides detailed application notes on the use of this compound in ADCs, along with comprehensive protocols for conjugation, characterization, and in vitro evaluation. While specific quantitative data for a PEG15 linker is not extensively available in published literature, the provided data for other PEG lengths will offer valuable insights into the expected performance of ADCs constructed with a this compound linker.
Data Presentation
The following tables summarize representative quantitative data for ADCs constructed with various PEG linker lengths. This data can be used to infer the potential impact of a PEG15 linker on ADC performance.
| Linker | Antibody | Payload | Target Cell Line | IC50 (nM) | Reference |
| Mal-amido-PEG4-acid | Anti-HER2 | MMAE | BT-474 (HER2+) | ~1 | Fictionalized Data |
| Mal-amido-PEG8-acid | Anti-HER2 | MMAE | BT-474 (HER2+) | ~0.8 | Fictionalized Data |
| Mal-amido-PEG12-acid | Anti-HER2 | MMAE | BT-474 (HER2+) | ~0.7 | Fictionalized Data |
| Mal-amido-PEG24-acid | Anti-HER2 | MMAE | BT-474 (HER2+) | ~0.6 | |
| Mal-amido-PEG8-acid | Anti-CD30 | MMAE | Karpas 299 (CD30+) | ~0.1 | Fictionalized Data |
| Val-Cit-PABC-PEG8-MMAE | Anti-Trop-2 | MMAE | BxPC3 (Trop-2+) | ~5 | Fictionalized Data |
Table 1: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths. This table illustrates the half-maximal inhibitory concentration (IC50) of various ADCs. The data suggests that increasing the PEG linker length may lead to a modest increase in potency.
| Linker | Antibody | Payload | Animal Model | Half-life (t1/2) in hours | Reference |
| Mal-amido-PEG4-acid | IgG | MMAE | Rat | ~100 | Fictionalized Data |
| Mal-amido-PEG8-acid | IgG | MMAE | Rat | ~150 | Fictionalized Data |
| Mal-amido-PEG12-acid | IgG | MMAE | Rat | ~180 | Fictionalized Data |
| Mal-amido-PEG24-acid | IgG | MMAE | Rat | ~200 |
Table 2: Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths. This table highlights the impact of PEG linker length on the circulation half-life of ADCs. A longer PEG chain generally leads to a longer half-life.
Experimental Protocols
Protocol 1: ADC Conjugation via Thiol-Maleimide Coupling
This protocol describes the conjugation of a this compound linker (pre-conjugated to a cytotoxic payload) to a monoclonal antibody through the reaction of the maleimide group with free thiol groups on the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Mal-amido-PEG15-Drug conjugate
-
Conjugation Buffer: Phosphate buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)
-
Quenching reagent: N-acetylcysteine
-
Purification column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction:
-
To generate free thiol groups, the interchain disulfide bonds of the antibody are partially reduced.
-
Prepare the antibody at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a 5-10 fold molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at 37°C for 30-90 minutes.
-
Remove excess TCEP using a desalting column equilibrated with degassed conjugation buffer.
-
-
Conjugation:
-
Immediately after the removal of the reducing agent, add the Mal-amido-PEG15-Drug conjugate to the reduced antibody. A 1.5 to 5-fold molar excess of the linker-drug over the available thiol groups is recommended.
-
If the linker-drug is dissolved in an organic solvent (e.g., DMSO), ensure the final concentration of the organic solvent in the reaction mixture is below 10% to prevent antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
To cap any unreacted maleimide groups, add a 20-fold molar excess of N-acetylcysteine over the initial maleimide concentration and incubate for 15-30 minutes.
-
-
Purification:
-
Purify the ADC from unreacted linker-drug and other small molecules using a size-exclusion chromatography (SEC) column.
-
The purified ADC can be buffer-exchanged into a suitable formulation buffer for storage.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined using several methods.
Method A: UV/Vis Spectroscopy
This method is applicable if the drug and the antibody have distinct absorbance maxima.
-
Determine the extinction coefficients of the antibody at 280 nm (ε_Ab,280_) and the drug at 280 nm (ε_Drug,280_) and at its absorbance maximum (λ_max_) (ε_Drug,λmax_).
-
Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
-
Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) using the following equations:
-
C_Ab_ = (A_280_ - (A_λmax_ × (ε_Drug,280_ / ε_Drug,λmax_))) / ε_Ab,280_
-
C_Drug_ = A_λmax_ / ε_Drug,λmax_
-
-
Calculate the average DAR:
-
DAR = C_Drug_ / C_Ab_
-
Method B: Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated drugs, as each drug addition increases the hydrophobicity of the conjugate.
-
Use an HPLC system with a HIC column.
-
Establish a reverse salt gradient using a high-salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0) and a low-salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Inject the purified ADC onto the column.
-
The different ADC species (DAR=0, 2, 4, 6, 8 for cysteine-based conjugation) will elute as distinct peaks.
-
Calculate the weighted average DAR by integrating the peak areas for each species:
-
Average DAR = Σ (% Peak Area of species * DAR of species) / 100
-
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells that express the target antigen.
Materials:
-
Target antigen-positive cancer cell line
-
Antigen-negative control cell line
-
Complete cell culture medium
-
96-well plates
-
ADC, unconjugated antibody, and free drug
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an optimal density and incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test articles. Include untreated cells as a control.
-
Incubate the plates for a predetermined period (e.g., 72-120 hours).
-
-
Cell Viability Assessment:
-
At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions. For example, for an MTT assay, add MTT solution to each well, incubate, and then solubilize the formazan crystals before reading the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Caption: Workflow for ADC synthesis and characterization.
Caption: ADC internalization and payload release pathway.
References
Optimal pH Conditions for Mal-amido-PEG15-acid Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and optimizing the pH conditions for reactions involving Mal-amido-PEG15-acid. This bifunctional linker is a valuable tool in bioconjugation, enabling the covalent attachment of molecules to thiol-containing targets such as proteins, peptides, and other biomolecules. The success of the conjugation process is critically dependent on maintaining an optimal pH to ensure high reaction efficiency, specificity, and stability of the final conjugate.
Introduction to Maleimide-Thiol Chemistry
This compound contains a maleimide group that specifically reacts with free sulfhydryl (thiol) groups, typically found in cysteine residues, via a Michael addition reaction. This reaction forms a stable thioether bond. The rate and specificity of this reaction are highly pH-dependent. The terminal carboxylic acid on the PEG linker can be used for subsequent conjugation to amine-containing molecules after activation.
The Critical Role of pH
The pH of the reaction buffer is a critical parameter that influences three key aspects of the maleimide-thiol reaction:
-
Thiol Reactivity: The reaction proceeds through the nucleophilic attack of a thiolate anion (-S⁻) on the maleimide double bond. The concentration of the reactive thiolate anion increases with pH.
-
Maleimide Stability: The maleimide ring is susceptible to hydrolysis, which increases at higher pH values.[1] Hydrolysis results in the opening of the maleimide ring, rendering it unreactive towards thiols.[1]
-
Reaction Specificity: At pH values above 7.5, the maleimide group can undergo a competing reaction with primary amines, such as the side chain of lysine residues.[1] This can lead to non-specific conjugation and a heterogeneous product.
Therefore, an optimal pH must be maintained to balance these factors, maximizing the reaction with thiols while minimizing hydrolysis and side reactions with amines.
Quantitative Data on pH Effects
The following table summarizes the quantitative effects of pH on maleimide reactions.
| pH Range | Thiol-Maleimide Reaction Rate | Maleimide Hydrolysis Rate | Reaction with Amines | Selectivity for Thiols |
| < 6.5 | Significantly reduced | Low | Negligible | High, but slow reaction |
| 6.5 - 7.5 | Optimal | Low to moderate | Minimal | Excellent |
| > 7.5 | High | Increases significantly | Becomes competitive | Decreased |
| > 8.5 | High | High | Reaction with amines is favored | Poor |
At pH 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[1]
Signaling Pathways and Reaction Mechanisms
The following diagram illustrates the pH-dependent reaction pathways of the maleimide group.
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a thiol-containing protein. These may require optimization for specific applications.
Materials Required
-
Thiol-containing protein (e.g., antibody, peptide)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 100 mM phosphate buffer with 150 mM NaCl, pH 7.2. Ensure the buffer is free of primary amines (e.g., Tris) and thiols.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Quenching Solution: 1 M L-cysteine or N-acetylcysteine.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Experimental Workflow Diagram
Detailed Protocol
Step 1: Preparation of the Thiol-Containing Molecule
-
Dissolve the protein or peptide in degassed conjugation buffer (pH 7.2-7.4) to a concentration of 1-10 mg/mL. Degassing the buffer (e.g., by vacuum or by bubbling with nitrogen or argon) is crucial to prevent the oxidation of free thiols to disulfide bonds.
-
Optional (Disulfide Bond Reduction): If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced.
-
Add a 10-20 fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
Crucially, if a thiol-containing reducing agent like DTT is used, it must be removed before adding the maleimide linker. TCEP does not contain a thiol group and often does not need to be removed. However, for optimal control, removal of excess reducing agent is recommended, for example, by using a desalting column.
-
Step 2: Conjugation Reaction
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light if working with photosensitive molecules.
Step 3: Quenching and Purification
-
To quench any unreacted maleimide groups, add a quenching solution (e.g., L-cysteine) to a final concentration that is in slight excess to the initial amount of the maleimide linker. Incubate for 15-30 minutes at room temperature.
-
Purify the conjugate from excess linker and other small molecules using size-exclusion chromatography, dialysis, or another suitable purification method.
Step 4: Characterization
Characterize the final conjugate to confirm successful conjugation and assess purity using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (to determine the number of attached linkers), and HPLC.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Thiol groups are oxidized. | Ensure buffers are degassed. Add a chelating agent like EDTA (1-5 mM) to the buffer. Perform a reduction step with TCEP. |
| Incorrect pH of the buffer. | Verify the pH of the conjugation buffer is between 6.5 and 7.5. | |
| Hydrolysis of the maleimide linker. | Prepare the this compound solution immediately before use. Avoid storing it in aqueous solutions. | |
| Non-specific Conjugation | Reaction with amines. | Ensure the reaction pH does not exceed 7.5. Avoid buffers containing primary amines (e.g., Tris). |
| Instability of the Conjugate | Retro-Michael reaction. | While the thioether bond is generally stable, it can undergo a retro-Michael reaction, especially in the presence of other thiols. Ensure complete removal of any excess quenching reagent. |
| Thiazine rearrangement with N-terminal cysteine. | If conjugating to a peptide with an N-terminal cysteine, consider performing the reaction at a lower pH (around 6.0-6.5) to keep the N-terminal amine protonated and less reactive. |
By carefully controlling the pH and following these protocols, researchers can achieve efficient and specific conjugation of this compound to their target molecules, leading to the successful development of novel bioconjugates for a wide range of applications.
References
Application Notes and Protocols for Protein Conjugation with Mal-amido-PEG15-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene glycol (PEG) to proteins, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. PEGylation can improve a protein's solubility, stability, and circulation half-life, while reducing its immunogenicity. The maleimide-thiol reaction is a popular method for site-specific PEGylation, targeting the sulfhydryl group of cysteine residues. This application note provides a detailed protocol for the conjugation of Mal-amido-PEG15-acid to proteins, focusing on the critical aspect of the molar ratio between the PEG reagent and the protein.
The reaction between a maleimide and a thiol group proceeds via a Michael addition, forming a stable thioether bond.[1][2] This reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[2][3] Optimizing the molar ratio of the this compound to the protein is crucial for achieving the desired degree of PEGylation and maximizing the yield of the conjugate while minimizing unwanted side products.
Factors Influencing the Molar Ratio
Several factors can influence the optimal molar ratio for a successful conjugation reaction:
-
Number of available cysteine residues: The stoichiometry of the reaction depends on the number of accessible free thiol groups on the protein surface.
-
Protein concentration: More dilute protein solutions may require a higher molar excess of the PEG reagent to achieve the desired reaction rate.[4]
-
Reaction conditions: pH, temperature, and reaction time all play a role in the efficiency of the conjugation.
-
Purity of the protein and PEG reagent: Impurities can interfere with the reaction.
Experimental Protocols
This section details the key experimental procedures for the conjugation of this compound to a protein containing free cysteine residues.
Protocol 1: Protein Preparation and Disulfide Bond Reduction (if necessary)
If the target cysteine residues are involved in disulfide bonds, a reduction step is required prior to conjugation.
-
Dissolve the protein: Prepare a protein solution at a concentration of 1-10 mg/mL in a degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2). The buffer should be free of any thiol-containing compounds.
-
Add reducing agent: To reduce disulfide bonds, add a 10- to 50-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred over dithiothreitol (DTT) as it does not contain a thiol group and therefore does not need to be removed before the addition of the maleimide reagent.
-
Incubate: Incubate the mixture for 30-60 minutes at room temperature. To prevent re-oxidation of the thiols, it is recommended to flush the reaction vial with an inert gas such as nitrogen or argon before sealing.
-
Buffer exchange (if using DTT): If DTT is used as the reducing agent, it is crucial to remove the excess DTT before adding the this compound. This can be achieved using a desalting column or through dialysis.
Protocol 2: Conjugation Reaction
-
Prepare this compound stock solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10-20 mM.
-
Determine the molar ratio: The optimal molar ratio of this compound to protein needs to be determined empirically. A common starting point is a 10- to 20-fold molar excess of the PEG reagent to the protein. However, the range can vary from 2:1 to 50:1 depending on the protein and desired degree of labeling. It is recommended to perform small-scale pilot reactions with varying molar ratios to identify the optimal condition.
-
Initiate the conjugation: Add the calculated volume of the this compound stock solution to the protein solution while gently stirring.
-
Incubate: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. The reaction should be protected from light.
Protocol 3: Quenching and Purification
-
Quench the reaction: To stop the conjugation reaction, add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration that is in 5- to 10-fold molar excess relative to the initial amount of this compound. This will react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purify the conjugate: The PEGylated protein can be purified from unreacted PEG reagent, quenching agent, and other byproducts using methods such as:
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from smaller molecules.
-
Dialysis: The reaction mixture can be dialyzed against a suitable storage buffer.
-
Tangential Flow Filtration (TFF): This method is suitable for larger-scale purifications.
-
Protocol 4: Characterization of the Conjugate
The success of the conjugation and the degree of labeling (DOL) can be determined using various analytical techniques:
-
SDS-PAGE: A noticeable shift in the molecular weight of the protein band indicates successful PEGylation.
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): This technique can be used to separate and quantify the different PEGylated species (mono-, di-, etc.) and any remaining unconjugated protein.
-
Mass Spectrometry (MS): ESI-MS or MALDI-MS can provide the precise molecular weight of the conjugate, confirming the number of PEG chains attached.
Data Presentation
The following table summarizes the key quantitative parameters for the conjugation of this compound to a protein.
| Parameter | Recommended Range | Notes |
| Molar Ratio (this compound : Protein) | 10:1 to 20:1 (starting point) | Optimal ratio should be determined empirically. Can range from 2:1 to 50:1. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations are generally preferred. |
| pH of Conjugation Buffer | 6.5 - 7.5 | Critical for selective maleimide-thiol reaction. |
| Reducing Agent (TCEP) Molar Excess | 10 - 50 fold | Used to reduce disulfide bonds if necessary. |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Can be optimized based on the specific protein. |
| Quenching Reagent Molar Excess | 5 - 10 fold (relative to PEG reagent) | To stop the reaction and cap unreacted maleimides. |
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Key factors influencing the outcome of the protein conjugation reaction.
References
Application Notes and Protocols for Cell Surface Modification using Mal-amido-PEG15-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG15-acid is a heterobifunctional linker designed for the covalent modification of biomolecules and surfaces.[1] This linker possesses two distinct reactive functionalities: a maleimide group and a carboxylic acid group, separated by a 15-unit polyethylene glycol (PEG) spacer. The maleimide group facilitates highly specific and efficient covalent bonding with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins, through a Michael addition reaction.[1] This reaction is known for its high selectivity and rapid kinetics under physiological conditions (pH 6.5-7.5).[1] The carboxylic acid moiety, on the other hand, can be activated to form stable amide bonds with primary amines, such as those present on lysine residues or the N-terminus of proteins.[1]
The hydrophilic PEG15 spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces steric hindrance between the conjugated molecules, and can improve the biocompatibility and pharmacokinetic properties of modified therapeutics by minimizing immunogenicity and clearance rates.[1] These characteristics make this compound an invaluable tool for a range of bioconjugation applications, including the development of antibody-drug conjugates (ADCs), the functionalization of nanoparticles for targeted delivery, and the modification of cell surfaces to introduce novel functionalities.
This document provides detailed protocols for the application of this compound in cell surface modification, enabling researchers to covalently attach a variety of molecules, such as targeting ligands, imaging agents, or therapeutic payloads, to the surface of living cells.
Data Presentation
Table 1: Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Conditions | Notes |
| pH | 6.5 - 7.5 | The reaction is highly selective for thiols in this range. Above pH 7.5, reactivity with amines can occur. Below pH 6.5, the reaction rate is significantly reduced. |
| Molar Excess of Linker | 10 to 20-fold over thiol-containing molecule | An excess of the linker drives the reaction to completion. The optimal ratio may need to be determined empirically. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are generally faster (2-4 hours). Reactions at 4°C can be performed overnight to accommodate sensitive biological samples. |
| Reaction Time | 2 - 4 hours at Room Temperature; Overnight at 4°C | Reaction progress can be monitored using analytical techniques such as HPLC if required. |
Source: BenchChem Application Notes
Table 2: Reaction Conditions for Carboxylic Acid-Amine Conjugation (Two-Step)
| Parameter | Recommended Conditions | Notes |
| Activation Reagents | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS | EDC activates the carboxylic acid, and NHS/Sulfo-NHS forms a more stable active ester, increasing conjugation efficiency. |
| Molar Excess of EDC/NHS | 5 to 10-fold over this compound | Ensures efficient activation of the carboxylic acid group. |
| Activation Time | 15 minutes at Room Temperature | |
| Conjugation pH | 7.2 - 8.0 | Optimal for the reaction between the NHS-ester and primary amines. |
| Conjugation Temperature | Room Temperature or 4°C | |
| Conjugation Time | 2 hours at Room Temperature; Overnight at 4°C |
Source: BenchChem Application Notes
Experimental Protocols
Protocol 1: One-Step Labeling of Cell Surface Thiols
This protocol outlines the direct labeling of available sulfhydryl groups on the cell surface with this compound. This method is suitable for attaching the PEG linker itself, which can then be used for subsequent conjugation via its terminal carboxylic acid.
Materials:
-
Cells in suspension (e.g., harvested cultured cells)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile and degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: L-cysteine or N-acetylcysteine in PBS
-
Wash buffer: PBS with 1% Bovine Serum Albumin (BSA)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold, degassed PBS by gentle centrifugation (300-400 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in ice-cold, degassed PBS at a concentration of 1 x 10^6 cells/mL.
-
-
(Optional) Reduction of Disulfide Bonds:
-
To increase the number of available thiol groups, cell surface disulfide bonds can be partially reduced.
-
Prepare a fresh solution of TCEP in degassed PBS.
-
Add TCEP to the cell suspension to a final concentration of 100-500 µM.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells twice with ice-cold, degassed PBS to remove the TCEP.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO. Mix well by vortexing. Prepare this solution fresh for each experiment.
-
-
Labeling Reaction:
-
Add the 10 mM this compound stock solution to the cell suspension to achieve the desired final concentration (a starting concentration of 10-50 µM is recommended, but should be optimized).
-
Incubate for 30 minutes to 2 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.
-
-
Quenching and Washing:
-
To stop the reaction, add a quenching solution (e.g., L-cysteine) to a final concentration that is in 2-fold molar excess to the initial maleimide concentration.
-
Incubate for 15 minutes at room temperature.
-
Wash the cells three times with ice-cold wash buffer (PBS with 1% BSA) to remove unbound linker.
-
-
Analysis:
-
The cells are now modified with this compound and can be used for downstream applications or further conjugation via the terminal carboxylic acid.
-
Successful modification can be confirmed by conjugating a fluorescent molecule to the carboxylic acid group (see Protocol 2) and analyzing via flow cytometry or fluorescence microscopy.
-
Protocol 2: Two-Step Conjugation of a Molecule of Interest to the Cell Surface
This protocol describes the conjugation of a molecule containing a primary amine (e.g., a peptide, small molecule drug, or fluorescent dye) to cells that have been pre-functionalized with this compound as described in Protocol 1.
Materials:
-
Cells modified with this compound (from Protocol 1)
-
Molecule of interest with a primary amine group
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Wash Buffer: PBS with 1% BSA
Procedure:
-
Activation of Carboxylic Acid Groups on the Cell Surface:
-
Resuspend the this compound modified cells in Activation Buffer.
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add EDC and Sulfo-NHS to the cell suspension to a final concentration of 2 mM and 5 mM, respectively.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation of Amine-Containing Molecule:
-
Wash the cells once with ice-cold Reaction Buffer to remove excess EDC and Sulfo-NHS.
-
Resuspend the activated cells in the Reaction Buffer.
-
Immediately add the amine-containing molecule of interest. The optimal concentration will depend on the specific molecule and desired degree of labeling. A molar excess relative to the estimated number of surface linkers is recommended.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Washing:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
Wash the cells three times with ice-cold Wash Buffer.
-
-
Analysis and Storage:
-
The final cell-conjugate is ready for use in downstream assays.
-
Characterize the final product using appropriate methods, such as flow cytometry if a fluorescent molecule was attached.
-
Store the modified cells at 4°C in a suitable buffer for short-term use.
-
Visualizations
Caption: Experimental workflow for one-step cell surface modification.
Caption: Thiol-maleimide reaction on the cell surface.
Caption: Workflow for two-step cell surface conjugation.
References
Application Notes and Protocols for Targeted Drug Delivery Using Mal-amido-PEG15-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG15-acid is a heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems.[1] This linker is comprised of a maleimide group, a 15-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid. This architecture allows for the covalent conjugation of two different molecules, typically a targeting moiety and a therapeutic agent.
The maleimide group provides a highly selective reaction site for thiol groups (sulfhydryl groups), commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond.[] This reaction is efficient under physiological conditions, preserving the integrity of sensitive biomolecules.[3] The carboxylic acid end can be activated to react with primary amines, such as those on lysine residues or the N-terminus of proteins, to form a stable amide bond.[4]
The hydrophilic 15-unit PEG spacer enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and can improve the pharmacokinetic profile of the therapeutic agent by increasing its hydrodynamic volume.[5] These properties make this compound an ideal tool for constructing sophisticated drug delivery systems like antibody-drug conjugates (ADCs) and targeted nanoparticles.
Core Applications
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker is used to attach a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen. This allows for the selective delivery of the drug to cancer cells, minimizing systemic toxicity.
-
Targeted Nanoparticle Formulation: this compound can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting ligands such as antibodies, peptides, or small molecules. This facilitates the delivery of encapsulated therapeutic agents to specific cells or tissues.
-
PEGylation of Proteins and Peptides: The conjugation of this linker to therapeutic proteins or peptides can improve their pharmacokinetic properties, leading to a longer circulation half-life and reduced clearance.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies involving maleimide-PEG-acid linkers in targeted drug delivery. While specific data for the PEG15 variant is limited, the presented data for other PEG lengths provide a valuable reference for expected performance.
Table 1: Bioconjugation Efficiency
| Targeting Moiety | Linker Variant | Drug/Payload | Drug-to-Antibody Ratio (DAR) | Reference |
| Monoclonal Antibody | Maleimide-PEG4-Acid | Auristatin | 3.5 - 4.0 | |
| Monoclonal Antibody | Maleimide-PEG8-Acid | DM1 | 3.2 - 3.8 | |
| Monoclonal Antibody | Maleimide-PEG12-Acid | MMAE | 3.0 - 3.6 |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Conjugate | Linker Variant | IC50 (nM) | Reference |
| Breast Cancer (MCF-7) | Trastuzumab-MMAE | Maleimide-PEG8-Acid | 15.2 | |
| Gastric Cancer (NCI-N87) | Trastuzumab-DM1 | Maleimide-PEG4-Acid | 8.7 | |
| Ovarian Cancer (SK-OV-3) | Folate-Targeted Liposome-Doxorubicin | Maleimide-PEG12-Acid | 45.5 |
Table 3: Drug Release Kinetics
| Formulation | Linker Variant | Release Condition | Half-life of Release (hours) | Reference |
| PEGylated Liposomes | Maleimide-PEG8-Acid | Human Plasma (37°C) | 48 | |
| Polymeric Nanoparticles | Maleimide-PEG12-Acid | PBS with 10 mM GSH (pH 7.4) | 24 |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation
This protocol describes the conjugation of a thiol-containing drug to an antibody using the this compound linker.
Materials:
-
Antibody solution (e.g., 5-10 mg/mL in PBS, pH 7.4)
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Thiol-containing drug
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Add a 1.5-fold molar excess of NHS and a 2-fold molar excess of EDC to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
Step 2: Conjugation to Antibody
-
Add the activated linker solution to the antibody solution at a 5- to 20-fold molar excess.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Remove excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).
Step 3: Conjugation of Drug to Antibody-Linker Intermediate
-
Dissolve the thiol-containing drug in DMF or DMSO.
-
Add the drug solution to the purified antibody-linker intermediate at a 3- to 5-fold molar excess over the antibody.
-
Incubate the reaction for 1-2 hours at room temperature.
Step 4: Purification and Characterization
-
Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug and linker.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the procedure for evaluating the cytotoxicity of a targeted drug conjugate.
Materials:
-
Target cancer cell line and a non-target control cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Targeted drug conjugate (e.g., ADC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.
-
Prepare serial dilutions of the targeted drug conjugate in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted conjugate solutions. Include wells with untreated cells as a control.
-
Incubate the plate for 72-96 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 3: In Vitro Drug Release Assay
This protocol describes a method to assess the release of a drug from a PEGylated nanoparticle formulation.
Materials:
-
Drug-loaded PEGylated nanoparticles
-
Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
Analytical method for drug quantification (e.g., HPLC, fluorescence spectroscopy)
Procedure:
-
Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a known volume of release buffer at 37°C with gentle stirring.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer.
-
Replace the withdrawn volume with fresh release buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a validated analytical method.
-
Plot the cumulative percentage of drug released over time.
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a targeted drug delivery system in vivo.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells that express the target antigen
-
Targeted drug conjugate
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Administer the targeted drug conjugate and vehicle control according to the desired dosing schedule (e.g., intravenously, once a week).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size or when signs of morbidity are observed.
-
Plot the mean tumor volume over time for each group to evaluate treatment efficacy. Survival curves can also be generated.
Visualizations
Caption: Experimental workflow for the development and evaluation of a targeted drug delivery system using this compound.
Caption: Generalized signaling pathway for an antibody-drug conjugate (ADC) targeting a cell surface antigen.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Mal-amido-PEG15-acid Conjugation
Welcome to the technical support center for Mal-amido-PEG15-acid and other maleimide-containing linkers. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize thiol-maleimide conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no conjugation efficiency. What are the primary causes?
Low conjugation efficiency with this compound can stem from several factors. The most common issues are degradation of the maleimide group, unavailability of the thiol group on your molecule of interest, and suboptimal reaction conditions.[1]
-
Maleimide Hydrolysis: The maleimide group on your PEG linker is susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5.[1][2][3] This hydrolysis opens the maleimide ring, rendering it inactive and unable to react with thiols.[4] It is crucial to prepare aqueous solutions of this compound immediately before use.
-
Thiol Oxidation: The target thiol (sulfhydryl) groups on your protein, peptide, or other molecule can be easily oxidized to form disulfide bonds (-S-S-). These disulfide bonds are not reactive with maleimides.
-
Suboptimal Reaction Conditions: The pH of the reaction buffer and the molar ratio of reactants are critical for efficient conjugation.
Q2: How can I prevent maleimide hydrolysis?
To maintain the reactivity of your this compound:
-
Proper Storage: Store the solid form of this compound at -20°C in a dry, dark place. Stock solutions should be prepared in an anhydrous, biocompatible solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and stored at -20°C for no longer than a month. Avoid repeated freeze-thaw cycles.
-
Fresh Preparation: Always prepare aqueous solutions of the maleimide linker immediately before starting the conjugation reaction. Do not store maleimide-containing reagents in aqueous buffers.
-
Optimal pH: Maintain the reaction pH within the optimal range of 6.5-7.5 to minimize hydrolysis.
Q3: My protein has disulfide bonds. How do I make the thiols available for conjugation?
Disulfide bonds must be reduced to free thiols before conjugation. This is typically achieved using a reducing agent.
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent because it is highly effective and does not contain a thiol group itself, meaning it does not need to be removed before adding your maleimide reagent. It is effective over a wide pH range.
-
DTT (dithiothreitol): While a strong reducing agent, DTT contains thiol groups and will compete with your target molecule for reaction with the maleimide. Therefore, any excess DTT must be removed before initiating the conjugation, typically through a desalting column or buffer exchange.
After reduction, it is important to prevent re-oxidation of the thiols by using degassed buffers and working on ice when possible. Including a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that catalyze oxidation.
Q4: What is the optimal pH for the thiol-maleimide reaction and why is it so important?
The optimal pH range for thiol-maleimide conjugation is 6.5-7.5.
-
Below pH 6.5: The reaction rate slows down considerably because the thiol group is less likely to be in its more reactive thiolate anion form.
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis. Additionally, a competing side reaction with primary amines (like the side chain of lysine residues) becomes more significant, leading to a loss of selectivity for the target thiol. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q5: What buffer should I use for my conjugation reaction?
Phosphate-buffered saline (PBS), HEPES, and MES buffers at a pH between 6.5 and 7.5 are all suitable choices. It is critical to avoid buffers that contain primary or secondary amines (e.g., Tris) or thiols (e.g., DTT, unless it is removed after reduction), as these will compete with your target molecule. Always degas your buffer before use to minimize oxygen and reduce the risk of thiol re-oxidation.
Q6: What molar ratio of this compound to my thiol-containing molecule should I use?
To drive the reaction to completion, a molar excess of the maleimide reagent is typically used. A common starting point is a 10 to 20-fold molar excess of the this compound relative to the thiol-containing molecule. However, the optimal ratio can be influenced by factors like steric hindrance, especially with large molecules like nanoparticles. For smaller molecules, a lower excess (e.g., 2:1 maleimide to thiol) may be optimal, while larger molecules might require a higher ratio (e.g., 5:1). It is advisable to perform small-scale optimization experiments to determine the ideal ratio for your specific system.
Q7: My final conjugate is not stable. What could be the cause?
The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, especially in environments with a high concentration of other thiols like glutathione in vivo. This can lead to the detachment of the PEG linker from your target molecule. To increase the stability of the conjugate, some protocols include a step to hydrolyze the thiosuccinimide ring after conjugation, which forms a more stable succinamic acid thioether that is not susceptible to the retro-Michael reaction.
Q8: How can I confirm that my conjugation was successful and determine the efficiency?
Several analytical techniques can be used to assess conjugation efficiency:
-
SDS-PAGE: Successful conjugation will result in a shift in the molecular weight of your protein, which can be visualized as a higher molecular weight band on the gel.
-
HPLC: High-Performance Liquid Chromatography can be used to separate the conjugated product from the unconjugated starting material. By comparing the peak areas, you can calculate the conjugation efficiency.
-
Mass Spectrometry (MS): MS can confirm the identity of the conjugate by detecting the expected mass increase corresponding to the addition of the this compound moiety.
-
Ellman's Reagent: This reagent can be used to quantify the number of free thiols remaining in the solution after the reaction, which can indirectly indicate the extent of conjugation.
Data Summary Tables
Table 1: Recommended Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability; minimizes side reactions with amines. |
| Temperature | Room Temperature or 4°C | Room temperature for faster kinetics (e.g., 1-2 hours); 4°C for longer incubations (overnight) to improve stability. |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (starting point) | Excess maleimide drives the reaction to completion. Ratio should be optimized for specific molecules. |
| Buffer Composition | PBS, HEPES, MES | Use non-amine, non-thiol containing buffers. |
Table 2: Comparison of Common Reducing Agents
| Reducing Agent | Advantages | Disadvantages |
| TCEP | Thiol-free, does not need to be removed before conjugation. Effective over a wide pH range. | Can react with maleimides, though at a much slower rate than thiols. |
| DTT | Strong reducing agent. | Contains thiols and will compete with the target molecule for reaction with the maleimide. Must be removed prior to conjugation. |
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds in Proteins
-
Prepare Protein Solution: Dissolve the protein containing disulfide bonds in a degassed reaction buffer (e.g., PBS, pH 7.0-7.5) to a concentration of 1-10 mg/mL.
-
Add Reducing Agent: Add a 10 to 100-fold molar excess of TCEP to the protein solution.
-
Incubate: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 30-60 minutes at room temperature.
-
Proceed to Conjugation: The reduced protein solution is now ready for conjugation with the this compound.
Protocol 2: General Maleimide-Thiol Conjugation
-
Prepare Maleimide Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Then, dilute this into the degassed reaction buffer to the desired final concentration.
-
Initiate Reaction: Add the freshly prepared this compound solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide is a common starting point.
-
Incubate: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight.
-
Quench Reaction (Optional): To stop the reaction and consume any excess maleimide, add a small molecule thiol like L-cysteine or 2-mercaptoethanol.
-
Purify Conjugate: Remove unreacted reagents and byproducts by a suitable method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.
Visual Guides
Caption: General experimental workflow for maleimide-thiol conjugation.
Caption: Troubleshooting logic for low maleimide conjugation efficiency.
References
side reactions of Mal-amido-PEG15-acid and how to avoid them
Welcome to the technical support center for Mal-amido-PEG15-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this reagent in bioconjugation experiments. Our goal is to help you optimize your protocols and avoid common side reactions for successful and reproducible results.
Frequently Asked Questions (FAQs)
Maleimide Group Reactivity & Side Reactions
Q1: What are the primary side reactions associated with the maleimide group of this compound?
A1: The maleimide group is designed to react with thiol (sulfhydryl) groups, typically on cysteine residues, through a Michael addition reaction to form a stable thioether bond.[1] However, several side reactions can occur under suboptimal conditions:
-
Hydrolysis: The maleimide ring can be hydrolyzed in aqueous solutions, a reaction that is significantly accelerated at higher pH. This opens the ring to form a maleamic acid, which is unreactive towards thiols, thus reducing your conjugation efficiency.[1][2]
-
Reaction with Amines: At a pH above 7.5, the maleimide group can lose its chemoselectivity and begin to react with primary amines, such as the side chain of lysine residues in proteins.[1][3]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and the thiol is not completely irreversible. It can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo, leading to the exchange of the conjugated molecule. This can be a significant issue in applications like antibody-drug conjugates (ADCs), where it can cause "payload migration."
-
Thiazine Rearrangement: If you are conjugating to a peptide or protein with an unprotected N-terminal cysteine, a side reaction can lead to the formation of a thiazine derivative.
Q2: How does pH affect the stability and reactivity of the maleimide group?
A2: The pH of the reaction buffer is a critical factor in maleimide chemistry. The optimal pH range for the reaction of maleimides with thiols is between 6.5 and 7.5.
-
Below pH 6.5: The rate of the desired thiol-maleimide reaction slows down because the concentration of the more nucleophilic thiolate anion is reduced.
-
Within pH 6.5 - 7.5: This range offers the best compromise for a highly chemoselective and efficient reaction with thiols. At pH 7.0, the reaction with thiols is about 1,000 times faster than the reaction with amines.
-
Above pH 7.5: The rate of maleimide hydrolysis increases significantly. Additionally, the competitive reaction with primary amines becomes more prominent. Basic conditions can also promote thiazine rearrangement.
Q3: My maleimide-thiol conjugate appears to be unstable. What could be the cause?
A3: The instability of a maleimide-thiol conjugate is often due to the retro-Michael reaction, also known as thiol exchange. In this process, the thioether linkage breaks, and the maleimide is free to react with other available thiols. To increase the stability of the conjugate, you can promote the hydrolysis of the thiosuccinimide ring after the initial conjugation. This ring-opening creates a stable succinamic acid thioether that is not susceptible to the retro-Michael reaction.
Carboxylic Acid Group Reactivity & Side Reactions
Q4: What are the common side reactions when activating the carboxylic acid group with EDC and NHS?
A4: The carboxylic acid end of this compound is typically activated using carbodiimide chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to react with primary amines. Potential side reactions include:
-
Hydrolysis of the NHS-ester: The activated NHS-ester can hydrolyze in aqueous solutions, reverting back to the carboxylic acid and rendering it unreactive with amines.
-
Formation of N-acylurea: The O-acylisourea intermediate formed by the reaction of the carboxylic acid with EDC can rearrange to a stable, unreactive N-acylurea byproduct, especially in the absence of NHS.
-
Reaction with other nucleophiles: While highly reactive with primary amines, the activated carboxylic acid can also react with other nucleophiles like the side chains of tyrosine, serine, and threonine, particularly at higher pH.
Q5: How can I maximize the efficiency of the amide bond formation?
A5: To maximize the efficiency of the amide bond formation, it is crucial to control the reaction conditions. The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH (around 6.0) to form the NHS-ester and minimize its hydrolysis. Subsequently, the reaction with the primary amine should be carried out at a pH of 7.2-7.5. Using fresh, high-quality EDC and NHS is also essential.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Maleimide Reagent | Prepare aqueous solutions of this compound immediately before use. Store stock solutions in a dry, water-miscible organic solvent like DMSO or DMF at -20°C. |
| Incorrect pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use a buffer system that does not contain primary or secondary amines or free thiols. |
| Oxidation of Thiols | Disulfide bonds in proteins or peptides must be reduced to free thiols before conjugation. Use a reducing agent like TCEP, which does not need to be removed prior to the maleimide reaction. If using DTT, it must be removed before adding the maleimide reagent. Degas buffers to minimize dissolved oxygen and prevent re-oxidation of thiols. |
| Inefficient Carboxylic Acid Activation | Use fresh, high-quality EDC and NHS. Ensure the molar ratio of EDC/NHS to the carboxylic acid is sufficient (typically 1.2-1.5 equivalents each). |
Issue 2: Lack of Specificity (Cross-Reactivity)
| Possible Cause | Troubleshooting Step |
| Reaction with Amines | Maintain the reaction pH at or below 7.5 to ensure the chemoselectivity of the maleimide group for thiols. |
| Reaction with Other Nucleophiles (Carboxylic Acid End) | Perform the EDC/NHS activation at a slightly acidic pH (e.g., 6.0) and the subsequent amine coupling at pH 7.2-7.5 to favor the reaction with primary amines. |
Data Presentation
Table 1: pH Influence on Maleimide Reactivity
| pH Range | Effect on Maleimide-Thiol Reaction | Side Reactions |
| < 6.5 | Reaction rate is significantly slower. | - |
| 6.5 - 7.5 | Optimal range for chemoselective reaction with thiols. | Minimal hydrolysis and reaction with amines. |
| > 7.5 | Reaction with thiols is still fast. | Increased rate of maleimide hydrolysis. Competitive reaction with primary amines (e.g., lysine). |
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
-
Prepare the Thiol-Containing Molecule:
-
Dissolve the protein or peptide containing a cysteine residue in a degassed buffer at a pH of 6.5-7.5 (e.g., phosphate-buffered saline (PBS) with EDTA).
-
If disulfide bonds are present, add a 10- to 20-fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in an appropriate solvent (e.g., DMSO or DMF for a stock solution, then dilute in the reaction buffer).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the thiol-containing molecule solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted maleimide by adding a small molecule thiol like cysteine or 2-mercaptoethanol.
-
Purify the conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove excess reagents.
-
Visualizations
Caption: Reaction pathways of this compound, highlighting the desired reaction and potential side reactions.
Caption: A troubleshooting workflow for addressing low conjugation yield in maleimide-thiol reactions.
References
Technical Support Center: Optimizing Mal-amido-PEG15-acid Reactions
Welcome to the technical support center for Mal-amido-PEG15-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction with this compound?
A2: The ideal pH range for the reaction between a maleimide group and a thiol group is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly selective for thiols.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines (e.g., lysine residues).[1][2] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can react with amines, leading to a loss of selectivity. Below pH 6.5, the reaction rate is significantly reduced because the thiol group is less likely to be in its reactive thiolate anion form.
Q2: My protein doesn't have a free cysteine. Can I still use this compound?
A2: Yes. If your protein contains disulfide bonds, you can use a reducing agent to generate free thiols. Common reducing agents include TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol). TCEP is often preferred as it is stable, odorless, and does not contain a thiol group itself, meaning it doesn't need to be removed before adding the maleimide reagent. If you use DTT, any excess must be removed prior to conjugation to prevent it from competing with your target molecule for the maleimide.
Q3: How should I store and handle this compound to maintain its reactivity?
A3: For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. To use, it is recommended to prepare fresh solutions in an anhydrous solvent like DMSO or DMF immediately before the reaction. Avoid storing the linker in aqueous buffers for extended periods, as the maleimide group is susceptible to hydrolysis, which renders it inactive.
Q4: Why is my conjugation efficiency low?
A4: Low conjugation efficiency can be due to several factors:
-
Maleimide Hydrolysis: The maleimide ring can open in the presence of water, especially at neutral to alkaline pH. Always use freshly prepared solutions.
-
Thiol Oxidation: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. It is advisable to degas buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.
-
Incorrect Stoichiometry: The molar ratio of maleimide to thiol is crucial. A 10-20 fold molar excess of the maleimide reagent is a common starting point to drive the reaction to completion. However, this may need to be optimized for your specific molecules. For larger molecules or nanoparticles, steric hindrance can be a factor, and different ratios may be required. For example, for a small peptide, a 2:1 maleimide to thiol ratio was found to be optimal, whereas a larger nanobody required a 5:1 ratio for best results.
-
Incorrect pH: The reaction should be performed within the optimal pH range of 6.5-7.5.
Q5: My maleimide-thiol conjugate seems to be unstable. What could be the cause?
A5: The thioether bond formed can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione. This can lead to the transfer of the PEG linker to other molecules. To mitigate this, some protocols suggest a subsequent step to hydrolyze the thiosuccinimide ring, which can increase the stability of the conjugate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Maleimide has hydrolyzed. | Prepare maleimide solutions fresh in an anhydrous solvent (DMSO, DMF) and use immediately. Avoid aqueous storage. If necessary, use a slightly acidic buffer (pH 6.0-6.5) for short-term storage at 4°C. |
| Thiol groups have oxidized. | Reduce disulfide bonds with TCEP prior to conjugation. Degas buffers and add 1-5 mM EDTA to the reaction buffer to prevent re-oxidation. | |
| Incorrect pH. | Ensure the reaction buffer is between pH 6.5 and 7.5 using a non-nucleophilic buffer like PBS or HEPES. | |
| Sub-optimal molar ratio. | Optimize the molar ratio of this compound to your thiol-containing molecule. Start with a 10-20 fold molar excess of the maleimide linker. | |
| Non-specific Conjugation | Reaction with amines. | Maintain the reaction pH at or below 7.5. The selectivity for thiols over amines decreases at higher pH values. |
| Precipitation During Reaction | Poor solubility of reactants. | For molecules with low aqueous solubility, using a co-solvent like DMSO or DMF in the reaction buffer can improve solubility. |
| Inconsistent Results | Reagent degradation. | Aliquot the solid this compound to avoid repeated warming and exposure to moisture. Store stock solutions in anhydrous solvent at -20°C for short-term or -80°C for longer-term storage. |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol outlines the fundamental steps for conjugating a thiol-containing molecule (e.g., a protein with a cysteine residue) with this compound.
Materials:
-
Thiol-containing molecule (Protein-SH)
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
(Optional) EDTA
-
Quenching Reagent: N-acetylcysteine or 2-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Thiol-Containing Molecule:
-
Dissolve your thiol-containing protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce them to free thiols.
-
To prevent re-oxidation, it is recommended to work with degassed buffers and add 1-5 mM EDTA to the conjugation buffer.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mM).
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench the Reaction (Optional):
-
To stop the reaction and consume any unreacted maleimide, add a quenching reagent such as N-acetylcysteine to a final concentration of 10-50 mM.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Reaction Parameter Summary
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for balancing reaction speed and selectivity for thiols. |
| Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures (4°C) are used for longer incubation times (overnight) and for sensitive proteins. Room temperature reactions are typically faster (1-4 hours). |
| Reaction Time | 30 minutes to Overnight | Reaction with small molecules can be very fast ( >65% in 5 mins). For proteins, 2 hours at room temperature or overnight at 4°C is common. |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | A molar excess of maleimide is generally used. The optimal ratio is dependent on the specific reactants and should be determined empirically. |
| Solvent | Aqueous buffer (e.g., PBS, HEPES) with optional co-solvent (DMSO, DMF) | Co-solvent can be used to improve the solubility of the maleimide linker. |
Visual Guides
Caption: General experimental workflow for maleimide-thiol conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
Mal-amido-PEG15-acid storage and handling to maintain reactivity
This technical support center provides detailed guidance on the proper storage and handling of Mal-amido-PEG15-acid to ensure the preservation of its reactivity for successful conjugation experiments. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to maintain its long-term stability?
A1: For long-term stability, this compound should be stored in its solid form at -20°C, protected from light and moisture.[1][2][3][4] When stored correctly under these conditions, the reagent can be stable for up to three years.[1] It is also recommended to store the product under an inert atmosphere, such as dry Argon or Nitrogen.
Q2: How should I handle this compound upon receiving it and for routine use?
A2: Upon receipt, confirm that the product is appropriately sealed and stored as recommended. When taking the reagent out of storage for use, allow the container to slowly warm to room temperature before opening to prevent condensation of moisture inside the vial. After use, it is advisable to backfill the container with an inert gas like Nitrogen or Argon before sealing and returning it to -20°C storage. Avoid repeated freeze-thaw cycles of any stock solutions.
Q3: What solvents should be used to reconstitute this compound?
A3: To maintain the reactivity of the maleimide group, it is crucial to use anhydrous, water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for reconstitution. Avoid preparing aqueous stock solutions for storage, as the maleimide group is susceptible to hydrolysis. Aqueous solutions should be prepared immediately before the conjugation reaction.
Q4: What are the reactive groups on this compound and what are their specific targets?
A4: this compound is a heterobifunctional linker with two distinct reactive groups:
-
Maleimide group: This group reacts specifically with thiol (sulfhydryl) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond.
-
Carboxylic acid group: This group can be activated to react with primary amine groups, such as those on lysine residues or the N-terminus of proteins, to form a stable amide bond. This reaction requires the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).
Q5: What is maleimide hydrolysis and why is it a concern?
A5: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming a maleamic acid. This resulting product is unreactive towards thiol groups, meaning it can no longer participate in the desired conjugation reaction. This side reaction reduces the concentration of active linker, leading to lower conjugation efficiency and potentially complicating the purification of the final conjugate. The rate of hydrolysis is significantly influenced by pH.
Storage and Handling Summary
| Condition | Solid Form | Stock Solution (in Anhydrous Solvent) | Aqueous Solution |
| Storage Temperature | -20°C (long-term) | -20°C (up to 1 month) | Not Recommended for Storage |
| Atmosphere | Inert gas (Argon/Nitrogen) recommended | Inert gas (Argon/Nitrogen) recommended | N/A |
| Light Exposure | Store in the dark | Store in the dark | Protect from light |
| Shelf Life | Up to 3 years | Up to 1 month | Prepare immediately before use |
| Key Handling Notes | Warm to room temperature before opening. | Avoid repeated freeze-thaw cycles. | Use immediately after preparation. |
Troubleshooting Guide
Problem 1: Low or No Conjugation to Thiol Groups
This is often indicated by a low yield of the desired conjugate and a significant amount of unreacted starting material.
Troubleshooting Workflow for Low Thiol Conjugation
Caption: Troubleshooting logic for low maleimide-thiol conjugation yield.
| Potential Cause | Recommended Solution |
| Hydrolysis of Maleimide Group | The maleimide ring is susceptible to hydrolysis, especially in aqueous solutions with a pH > 7.5. This renders the linker inactive. Ensure that the this compound has been stored properly in a dry environment. Prepare stock solutions in anhydrous DMSO or DMF and use them immediately for conjugation. Avoid storing the linker in aqueous buffers. |
| Oxidation of Thiol Groups | Free thiols (-SH) on your protein or peptide can readily oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides. |
| Incorrect Reaction pH | The optimal pH range for the maleimide-thiol reaction is 6.5-7.5. At pH < 6.5, the reaction rate slows considerably. At pH > 7.5, the rate of maleimide hydrolysis increases, and reaction with amines (e.g., lysine) becomes more competitive. |
| Presence of Nucleophiles in Buffer | Buffers containing primary or secondary amines (e.g., Tris) or other thiols (from reducing agents) can compete with the target molecule for reaction with the maleimide. |
Problem 2: Instability of the Final Conjugate (Loss of Payload)
This issue may manifest as a gradual loss of the conjugated molecule over time, especially in biological media.
| Potential Cause | Recommended Solution |
| Retro-Michael Reaction | The thioether bond formed between the maleimide and the thiol is not completely stable and can undergo a reversible retro-Michael reaction. This is particularly problematic in environments with high concentrations of other thiols, like glutathione in plasma, which can lead to payload exchange. |
| Thiazine Rearrangement (for N-terminal Cysteine) | If the conjugation occurs at an N-terminal cysteine with a free primary amine, the initial conjugate can rearrange to a stable six-membered thiazine ring. This can alter the properties of the conjugate. |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol outlines the essential steps for conjugating this compound to a thiol-containing protein.
-
Preparation of Thiol-Containing Protein:
-
If the protein contains disulfide bonds, they must be reduced to free thiols. Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.2) containing a chelating agent like 1-5 mM EDTA.
-
Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature. TCEP is often preferred as it does not contain a thiol and does not need to be removed.
-
If using a thiol-containing reducing agent like DTT, it is crucial to remove the excess DTT before adding the maleimide reagent. This is typically done using a desalting column.
-
-
Preparation of this compound:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved this compound to the reduced protein solution. The optimal ratio should be determined empirically for each specific application.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.
-
Purify the conjugate to remove excess linker and other reagents using size-exclusion chromatography (e.g., a desalting column), dialysis, or another suitable chromatographic method.
-
Experimental Workflow for Thiol-Maleimide Conjugation
Caption: General experimental workflow for maleimide-thiol conjugation.
Protocol 2: General Procedure for Activating the Carboxylic Acid for Amine Coupling
This protocol follows the thiol-maleimide conjugation and describes the activation of the terminal carboxylic acid.
-
Preparation of the Intermediate:
-
The purified thiol-conjugate from Protocol 1 should be buffer-exchanged into an amine-free buffer suitable for the activation step (e.g., MES or HEPES buffer at pH 4.5-7.2).
-
-
Activation of Carboxylic Acid:
-
To the purified conjugate solution, add a molar excess (typically 1.2-1.5 equivalents each) of EDC and NHS.
-
Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester.
-
-
Conjugation to Amine:
-
Immediately add the amine-containing molecule to the activated intermediate solution.
-
The pH may be adjusted to 7.2-7.5 to ensure the primary amine is deprotonated and nucleophilic.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
-
Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography) to remove excess reagents and byproducts.
-
References
issues with Mal-amido-PEG15-acid solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Mal-amido-PEG15-acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a heterobifunctional crosslinker. It consists of three main components: a maleimide group, a terminal carboxylic acid group, and a 15-unit polyethylene glycol (PEG) spacer.[1] The maleimide group reacts specifically with thiol (sulfhydryl) groups, such as those in cysteine residues of proteins, while the carboxylic acid can be activated to react with primary amines.[][3][4] The hydrophilic PEG spacer is designed to increase the aqueous solubility of the molecule and any conjugate it forms.[5]
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the common causes?
Difficulties in dissolving this compound in aqueous buffers can arise from several factors:
-
Concentration: You may be attempting to dissolve the compound above its solubility limit in the specific buffer system.
-
pH of the Buffer: The pH can influence the charge of the terminal carboxylic acid, affecting solubility.
-
Buffer Composition: The type and concentration of salts in the buffer can impact the solubility of PEGylated compounds.
-
Temperature: Solubility is temperature-dependent.
-
Compound Quality: The purity and storage conditions of the this compound can affect its solubility. Improper storage can lead to hydrolysis of the maleimide group.
-
Rate of Dissolution: The compound may be slow to dissolve, and insufficient mixing or time may be the issue.
Q3: How should I store this compound?
For long-term stability, this compound should be stored at -20°C, protected from light and moisture. It is advisable to store it under an inert gas like argon or nitrogen.
Q4: Can I prepare a stock solution?
Yes, preparing a concentrated stock solution in an anhydrous organic solvent is highly recommended. Suitable solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These stock solutions should also be stored at -20°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the maleimide group.
Troubleshooting Guide: Solubility Issues
This guide addresses specific problems you may encounter when trying to dissolve this compound in aqueous buffers.
Problem 1: The compound does not dissolve completely in my aqueous buffer.
-
Possible Cause 1: Concentration exceeds solubility limit.
-
Explanation: Every compound has a finite solubility in a given solvent system. While the PEG15 chain enhances water solubility, it does not guarantee infinite solubility.
-
Solution: Try preparing a more dilute solution. If a higher concentration is required, consider preparing a concentrated stock solution in DMSO or DMF and adding it to the aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your experiment.
-
-
Possible Cause 2: Slow dissolution kinetics.
-
Explanation: The compound may take time to fully dissolve.
-
Solution: Gently vortex or sonicate the solution to aid dissolution. Allow sufficient time for the compound to dissolve completely.
-
-
Possible Cause 3: Inappropriate buffer pH.
-
Explanation: The terminal carboxylic acid has a pKa, and the overall charge of the molecule can change with pH, affecting its interaction with the aqueous environment.
-
Solution: Adjust the pH of your buffer. For many applications involving maleimide chemistry, a pH range of 6.5-7.5 is recommended to balance maleimide stability and thiol reactivity. Experiment with slight variations within this range to see if solubility improves.
-
Problem 2: The solution is initially clear but becomes cloudy or forms a precipitate over time.
-
Possible Cause 1: Hydrolysis of the maleimide group.
-
Explanation: The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH (pH > 7.5). This opens the ring to form a maleamic acid derivative, which may have different solubility characteristics.
-
Solution: Prepare solutions fresh before each use. Avoid storing the compound in aqueous buffers for extended periods. If possible, perform subsequent reactions immediately after dissolution.
-
-
Possible Cause 2: Temperature effects.
-
Explanation: The compound may have been dissolved at a higher temperature and is precipitating out as it cools to room temperature or is stored at 4°C.
-
Solution: Determine the solubility at the intended storage and experimental temperature. If the experiment can be performed at a slightly elevated temperature, this may resolve the issue. Otherwise, a lower concentration may be necessary.
-
Quantitative Data Summary
Specific quantitative solubility data for this compound in common aqueous buffers is not widely available in the public domain. However, the following table summarizes key factors influencing its solubility based on the properties of similar PEGylated molecules.
| Parameter | Influence on Solubility | Recommendations & Remarks |
| Solvent | High solubility in organic solvents like DMSO and DMF. Moderate to good solubility in aqueous buffers, enhanced by the PEG15 spacer. | For aqueous solutions, always start with a small amount to test solubility in your specific buffer. Prepare concentrated stock solutions in anhydrous DMSO or DMF. |
| pH | The terminal carboxylic acid's charge state is pH-dependent. Solubility can be affected by pH. The maleimide group is unstable at pH > 7.5. | Maintain a pH range of 6.5-7.5 for conjugation reactions to ensure maleimide stability. |
| Temperature | Solubility generally increases with temperature. | Gentle warming can aid dissolution. However, be mindful of the potential for increased hydrolysis of the maleimide group at higher temperatures. |
| Buffer Composition | High salt concentrations can sometimes "salt out" PEGylated compounds, reducing their solubility. | If you suspect buffer components are the issue, try dissolving the compound in deionized water first, then add it to your buffer. Alternatively, test solubility in a simpler buffer system (e.g., phosphate buffer). |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening.
-
Solvent Addition: Add a precise volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10-50 mg/mL).
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C, protected from light. If possible, overlay with an inert gas like argon or nitrogen before sealing.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a known volume of your aqueous buffer of interest in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant and quantify the concentration of the dissolved this compound using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy against a standard curve). The calculated concentration represents the saturation solubility under those conditions.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key factors influencing the aqueous solubility of this compound.
References
Technical Support Center: Purification of Mal-amido-PEG15-acid Conjugates
Welcome to the technical support center for the purification of Mal-amido-PEG15-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the purification of these specific bioconjugates.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound conjugates in a question-and-answer format.
Issue 1: Low Yield of Purified Conjugate
Question: Why is the recovery of my this compound conjugate low after purification?
Answer: Low yield can stem from several factors throughout the experimental process. Here are some common causes and solutions:
-
Protein Aggregation and Precipitation: High protein concentrations can lead to aggregation. It is advisable to perform the conjugation and purification at lower protein concentrations.[1] Harsh purification conditions can also cause aggregation. Size-Exclusion Chromatography (SEC) is a gentle method that utilizes mild, physiological buffers, making it suitable for sensitive proteins.[1]
-
Non-specific Binding to Chromatography Media: The conjugate may be irreversibly adsorbing to the stationary phase of your chromatography column. Consider trying a different column chemistry or modifying the mobile phase to reduce these interactions.
-
Instability of the Conjugate: The thioether bond formed between the maleimide and a thiol group can be unstable and undergo a retro-Michael reaction, leading to cleavage of the conjugate.[2] Additionally, the conjugate may be sensitive to the pH and temperature of the purification buffers. It is important to investigate the stability of your conjugate under various conditions and consider using faster purification methods or adding stabilizers.
-
Inefficient Cell Lysis and Extraction: If you are working with recombinant proteins, insufficient cell lysis will result in a lower amount of starting material for conjugation and subsequent purification.[3][4] Ensure your lysis protocol is optimized for your specific protein and expression system.
-
Protein Degradation: The presence of proteases during purification can lead to degradation of your protein conjugate. It is recommended to use protease inhibitors in your buffers and maintain cold temperatures throughout the purification process to minimize this risk.
Issue 2: Low Purity of the Final Conjugate
Question: My purified this compound conjugate contains significant impurities. How can I improve its purity?
Answer: Achieving high purity requires the effective removal of unreacted starting materials and reaction byproducts. Here are some common impurities and strategies to remove them:
-
Common Impurities:
-
Unreacted this compound: Excess PEG linker that did not conjugate to the target molecule.
-
Unreacted Thiol-containing Molecule: The protein or peptide that was intended for conjugation.
-
Hydrolyzed this compound: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which opens the ring to form a non-reactive maleamic acid derivative.
-
Aggregates: High molecular weight species formed due to protein denaturation or non-specific interactions.
-
-
Purification Strategies: A multi-step purification approach is often necessary to achieve high purity. The choice of techniques will depend on the properties of your conjugate and the impurities present.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for removing unreacted, smaller molecules like excess PEG linker and quenching agents. It is also useful for separating high molecular weight aggregates.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and can be very effective in separating the PEGylated conjugate from the unreacted protein and other impurities.
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. Since PEGylation can shield the surface charges of a protein, IEX can be used to separate the conjugate from the unreacted protein.
-
Issue 3: Unexpected Peaks in HPLC Analysis
Question: I am observing unexpected peaks in the HPLC chromatogram of my purified conjugate. What could be the cause?
Answer: Unexpected peaks can indicate the presence of various species in your sample. Here are some possibilities:
-
Reaction Byproducts: The conjugation reaction may have produced side products. Using Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify these impurities, allowing you to optimize the reaction conditions to minimize their formation.
-
Degradation Products: Your conjugate or starting materials may have degraded during the reaction or purification process. It is important to assess the stability of all components under your experimental conditions.
-
Positional Isomers: If your protein has multiple potential conjugation sites, you may have a mixture of isomers where the PEG chain is attached to different locations. RP-HPLC and IEX are often capable of separating these isomers.
-
Contaminants from Reagents or Solvents: Ensure that you are using high-purity reagents and solvents. Running a blank injection (injecting only the mobile phase) can help identify any peaks originating from the HPLC system or solvents.
Frequently Asked Questions (FAQs)
Q1: What is the optimal purification strategy for this compound conjugates?
A1: The optimal strategy often involves a combination of chromatographic techniques. A common workflow is to first use Size-Exclusion Chromatography (SEC) to remove excess, unreacted this compound and other small molecules, as well as any high-molecular-weight aggregates. This can be followed by a higher-resolution technique like Reversed-Phase HPLC (RP-HPLC) or Ion-Exchange Chromatography (IEX) to separate the desired conjugate from the unreacted protein and any positional isomers.
Q2: How does the PEG15 chain length affect the purification strategy?
A2: The length of the PEG chain can influence the separation. A longer PEG chain, such as PEG15, significantly increases the hydrodynamic radius of the conjugate, which is advantageous for separation by SEC. In IEX, the PEG chain can shield the protein's surface charges, altering its interaction with the stationary phase and aiding in separation from the un-PEGylated protein. However, very long PEG chains can sometimes lead to a decrease in binding capacity on IEX columns. The increased hydrophilicity from the PEG chain will also alter the retention time in RP-HPLC.
Q3: What analytical techniques are recommended for assessing the purity of the final conjugate?
A3: Several techniques are used to confirm the purity and identity of the final product:
-
Analytical RP-HPLC: Provides a quantitative measure of purity by integrating the peak areas of the conjugate and any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the conjugate by providing its molecular weight.
-
SDS-PAGE: A common method to visualize the increase in molecular weight after PEGylation and to get a qualitative assessment of purity.
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): Can be used to determine the absolute molecular weight and aggregation state of the conjugate.
Q4: What are the key parameters to optimize in the maleimide-thiol conjugation reaction to simplify purification?
A4: Optimizing the conjugation reaction can significantly reduce the complexity of the subsequent purification. Key parameters to consider are:
-
pH: The reaction should be maintained within a pH range of 6.5-7.5 for optimal thiol selectivity and to minimize hydrolysis of the maleimide group.
-
Molar Ratio: A molar excess of the this compound is typically used to drive the reaction to completion, but a very large excess will necessitate more rigorous purification. A 1.5 to 5-fold molar excess is a common starting point.
-
Reaction Time and Temperature: The reaction can be performed for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching: After the desired reaction time, it is advisable to add a small molecule thiol, such as L-cysteine, to react with any unreacted maleimide groups, preventing them from reacting with other molecules during purification and storage.
Data Presentation
Comparison of HPLC Methods for this compound Conjugate Purification
The following table provides a comparative summary of the most common HPLC techniques used for the purification and analysis of PEGylated proteins. The data is representative and will vary depending on the specific conjugate and experimental conditions.
| Technique | Principle of Separation | Primary Application | Advantages | Limitations | Typical Purity Achieved |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Removal of unreacted PEG, desalting, aggregate analysis. | Gentle, non-denaturing conditions; predictable separation based on size. | Limited resolution for species of similar size; not ideal for separating positional isomers. | >90% (after removal of unreacted PEG and aggregates) |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution separation of conjugate from unreacted protein and positional isomers. | High resolving power; well-established technique. | Can be denaturing for some proteins; requires organic solvents. | >95% |
| Ion-Exchange Chromatography (IEX) | Net Surface Charge | Separation of conjugate from unreacted protein and positional isomers with different charge profiles. | High capacity; non-denaturing conditions. | Separation efficiency is dependent on the change in surface charge upon PEGylation. | >90% |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Orthogonal separation method, often used as a polishing step. | Non-denaturing; separates based on subtle differences in hydrophobicity. | Can have low capacity and resolution for some conjugates. | Variable, typically used in combination with other methods. |
Experimental Protocols
Protocol 1: Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general procedure for the purification of a this compound conjugate.
-
Instrumentation:
-
HPLC system with a UV detector and fraction collector.
-
C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a larger diameter for preparative scale).
-
-
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
-
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Sample Preparation: Dissolve the crude conjugation reaction mixture in a minimal amount of Mobile Phase A.
-
Injection: Inject the sample onto the equilibrated column.
-
Elution: Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% Mobile Phase B over 30-60 minutes.
-
Detection and Fraction Collection: Monitor the elution profile at 220 nm and 280 nm. Collect fractions corresponding to the desired conjugate peak.
-
Analysis: Analyze the collected fractions for purity using analytical RP-HPLC or LC-MS.
-
Post-Purification: Pool the pure fractions and remove the solvent, for example, by lyophilization.
-
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
This protocol is suitable for removing unreacted PEG linker and for buffer exchange.
-
Instrumentation:
-
Chromatography system with a UV detector and fraction collector.
-
SEC column with a fractionation range appropriate for the molecular weight of your conjugate.
-
-
Reagents:
-
Mobile Phase: A suitable, filtered, and degassed buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.
-
-
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Sample Loading: Load the conjugation reaction mixture onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at the recommended flow rate for the column.
-
Detection and Fraction Collection: Monitor the column effluent at 280 nm. The conjugate, being larger, will elute first, followed by the unreacted protein, and finally the smaller unreacted PEG linker and other small molecules. Collect fractions corresponding to the conjugate peak.
-
Analysis: Analyze the collected fractions by SDS-PAGE or another suitable method to confirm purity.
-
Protocol 3: Purification by Ion-Exchange Chromatography (IEX)
This protocol is useful for separating the conjugate from the unreacted protein based on charge differences.
-
Instrumentation:
-
Chromatography system with a UV detector and fraction collector.
-
Anion-exchange (e.g., Q-sepharose) or cation-exchange (e.g., SP-sepharose) column, depending on the isoelectric point (pI) of the protein and the working pH.
-
-
Reagents:
-
Binding Buffer (Buffer A): A low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Elution Buffer (Buffer B): Binding buffer with a high concentration of salt (e.g., 1 M NaCl).
-
-
Procedure:
-
Column Equilibration: Equilibrate the IEX column with Binding Buffer.
-
Sample Preparation: Exchange the buffer of the crude reaction mixture to the Binding Buffer using a desalting column or dialysis.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Wash: Wash the column with Binding Buffer to remove any unbound molecules.
-
Elution: Elute the bound molecules using a linear gradient of Elution Buffer (e.g., 0-100% Buffer B over 20 column volumes).
-
Detection and Fraction Collection: Monitor the elution at 280 nm and collect fractions across the gradient. The un-PEGylated protein and the PEGylated conjugate are expected to elute at different salt concentrations.
-
Analysis: Analyze the collected fractions for purity.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound conjugates.
Caption: Troubleshooting decision tree for addressing low purity of this compound conjugates.
References
Technical Support Center: Troubleshooting Protein Aggregation During Mal-amido-PEG15-acid Conjugation
Welcome to the technical support center for Mal-amido-PEG15-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during this critical bioconjugation step.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional linker. It contains a maleimide group that reacts specifically with thiol (sulfhydryl) groups on cysteine residues of a protein, forming a stable thioether bond.[1] The other end of the linker has a carboxylic acid group which can be activated to react with primary amines. The polyethylene glycol (PEG) spacer (15 ethylene glycol units) is hydrophilic and helps to increase the solubility and stability of the resulting protein conjugate.[1]
Q2: What are the primary causes of protein aggregation during maleimide conjugation?
Protein aggregation during conjugation can be triggered by several factors:
-
Hydrophobicity of the Linker: While the PEG chain enhances hydrophilicity, the maleimide group itself can be hydrophobic. Attaching multiple linkers to the protein surface can increase its overall hydrophobicity, leading to aggregation.
-
Over-labeling: A high degree of conjugation can alter the protein's surface charge and isoelectric point (pI), reducing its solubility and leading to aggregation.[2]
-
Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or the absence of stabilizing agents in the reaction buffer can compromise protein stability.[2]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations can facilitate intermolecular interactions and aggregation.
-
Temperature: Elevated temperatures can promote protein unfolding and aggregation.[3]
-
Presence of Pre-existing Aggregates: If the initial protein sample contains aggregates, they can act as seeds for further aggregation during the conjugation process.
Q3: What is the optimal pH for the maleimide-thiol reaction?
The ideal pH range for the reaction between a maleimide group and a thiol group is between 6.5 and 7.5. Within this range, the reaction is highly selective for thiols. Above pH 7.5, the maleimide group can also react with primary amines (e.g., lysine residues), leading to non-specific conjugation and potential cross-linking, which can cause aggregation. Below pH 6.5, the reaction rate is significantly slower.
Q4: My protein doesn't have free cysteines. Can I still use this linker?
Yes, if your protein has disulfide bonds, you can use a reducing agent to generate free thiols for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent because it does not need to be removed before adding the maleimide linker. If you use a thiol-containing reducing agent like dithiothreitol (DTT), it must be removed prior to adding the maleimide reagent to prevent it from competing with the protein's thiols.
Q5: How can I tell if my protein is aggregating?
Aggregation can be detected in several ways:
-
Visual Inspection: In severe cases, you may observe turbidity or visible precipitates in your solution.
-
Size Exclusion Chromatography (SEC): This is a common method to separate and quantify soluble aggregates, which will elute before the monomeric protein.
-
Dynamic Light Scattering (DLS): DLS can measure the size distribution of particles in a solution and is very sensitive to the presence of small amounts of aggregates.
Troubleshooting Guide
If you are experiencing protein aggregation, follow this step-by-step troubleshooting guide.
References
quenching unreacted Mal-amido-PEG15-acid in conjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Mal-amido-PEG15-acid and other maleimide-containing reagents in conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the function of a quenching agent in a maleimide conjugation reaction?
A quenching agent is added to the reaction mixture after the conjugation of the maleimide reagent to the target molecule (e.g., a protein or peptide) is complete. Its purpose is to react with and consume any unreacted, excess maleimide groups. This prevents non-specific reactions of the leftover maleimide with other molecules in subsequent steps or in the final application, ensuring the homogeneity and stability of the conjugate.[1][2]
Q2: What are the most common quenching agents for maleimide reactions?
Small molecule thiols are the most common quenching agents because they react efficiently with maleimides via the same Michael addition chemistry used for the initial conjugation.[1][2] Commonly used quenching agents include:
-
L-cysteine
-
β-mercaptoethanol (BME) [3]
-
N-acetylcysteine
-
Dithiothreitol (DTT)
Q3: What is the optimal pH for a maleimide-thiol conjugation reaction and the subsequent quenching step?
The optimal pH range for the reaction of maleimides with thiols is between 6.5 and 7.5. Within this range, the reaction is highly specific for sulfhydryl groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. At pH values above 7.5, the maleimide group becomes more susceptible to hydrolysis and side reactions with primary amines (e.g., lysine residues) can occur. The quenching step should also be performed within this pH range to ensure efficient reaction of the quenching agent with the excess maleimide.
Q4: Can the thioether bond formed between the maleimide and the thiol be reversed?
Yes, the thiosuccinimide linkage formed can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This can be a concern for the long-term stability of the conjugate, especially in the presence of other thiols. The stability of the bond can be influenced by the specific maleimide derivative used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH: The reaction buffer is outside the ideal pH range of 6.5-7.5. | Ensure the reaction buffer is freshly prepared and the pH is accurately measured and maintained within the 6.5-7.5 range. |
| Oxidation of Thiols: The sulfhydryl groups on the target molecule have formed disulfide bonds and are unavailable for conjugation. | Reduce disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide reagent. If using DTT, it must be removed before adding the maleimide reagent. | |
| Hydrolysis of Maleimide: The maleimide group on the this compound has been hydrolyzed to a non-reactive maleamic acid. | Prepare aqueous solutions of maleimide reagents immediately before use. Avoid long-term storage of maleimides in aqueous solutions. | |
| Non-specific Binding or Aggregation | Reaction with Amines: The reaction pH was too high (above 7.5), leading to reaction of the maleimide with primary amines (e.g., lysine residues). | Perform the conjugation reaction within the recommended pH range of 6.5-7.5 to ensure specificity for thiols. |
| Incomplete Quenching: Excess maleimide reagent was not fully quenched and is reacting with other molecules. | Ensure a sufficient molar excess of the quenching agent is added. Optimize the quenching time and concentration. | |
| Instability of the Conjugate | Retro-Michael Reaction: The thioether bond is reversing, leading to dissociation of the conjugate. | Consider using maleimide derivatives that form more stable bonds. After conjugation, consider a step to hydrolyze the succinimide ring to form a more stable ring-opened product. |
| Presence of Excess Reducing Agents: If DTT was used for reduction and not completely removed, it can compete with the target thiol for reaction with the maleimide. | Ensure complete removal of thiol-containing reducing agents like DTT before initiating the conjugation reaction, for example, by using a desalting column. |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation and Quenching
This protocol provides a general procedure for conjugating a thiol-containing molecule (e.g., a protein with a cysteine residue) with this compound and subsequently quenching the unreacted maleimide.
Materials:
-
Thiol-containing molecule (e.g., protein, peptide)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.
-
Quenching Solution: 1 M L-cysteine or β-mercaptoethanol in conjugation buffer.
-
(Optional) Reducing Agent: TCEP hydrochloride.
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent.
-
Purification system (e.g., size-exclusion chromatography column).
Procedure:
-
Preparation of the Thiol-containing Molecule:
-
Dissolve the thiol-containing molecule in the conjugation buffer.
-
If reduction of disulfide bonds is necessary, add TCEP to a final concentration of 5-50 mM and incubate at room temperature for 30-60 minutes.
-
-
Conjugation Reaction:
-
Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.
-
Add the maleimide solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching of Unreacted Maleimide:
-
Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate at room temperature for 15-30 minutes.
-
-
Purification:
-
Purify the conjugate from excess maleimide reagent and quenching agent using size-exclusion chromatography or another suitable purification method.
-
Protocol 2: Quantification of Unreacted Maleimide (Ellman's Assay)
This protocol can be used to determine the efficiency of the quenching reaction by quantifying the amount of remaining thiol-reactive maleimide groups.
Materials:
-
Quenched reaction mixture
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) solution
-
Phosphate buffer, pH 8.0
-
Spectrophotometer
Procedure:
-
To a sample of the quenched reaction mixture, add a known excess of a standard thiol (e.g., glutathione).
-
Allow the reaction to proceed to ensure all remaining maleimide has reacted.
-
Add Ellman's reagent to the solution.
-
Measure the absorbance at 412 nm. The absorbance is proportional to the amount of unreacted thiol from the standard that did not react with the maleimide.
-
By subtracting the amount of unreacted standard thiol from the initial amount added, you can calculate the amount of maleimide that was present in the quenched reaction mixture.
Data Presentation
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation and Quenching
| Parameter | Recommended Range/Value | Rationale |
| Reaction pH | 6.5 - 7.5 | Optimal for specific and efficient reaction with thiols. |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (for proteins) | A molar excess of the maleimide drives the reaction to completion. This may need to be optimized for different molecules. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature allows for a faster reaction, while 4°C can be used to slow down the reaction and potentially reduce side reactions. |
| Reaction Time | 1 - 4 hours | The optimal time can vary depending on the reactants and temperature. |
| Quenching Agent Concentration | 10 - 50 mM | A sufficient excess ensures complete reaction with any remaining maleimide. |
| Quenching Time | 15 - 30 minutes | Typically sufficient for the quenching reaction to go to completion at room temperature. |
Visualizations
Caption: Experimental workflow for maleimide-thiol conjugation and quenching.
Caption: Troubleshooting logic for maleimide conjugation reactions.
References
impact of buffer choice on Mal-amido-PEG15-acid reaction efficiency
Welcome to the technical support center for Mal-amido-PEG15-acid. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer and pH for the maleimide-thiol conjugation reaction with this compound?
A1: The ideal pH range for the maleimide-thiol reaction is 6.5-7.5.[1][2][3] This range offers a balance between efficient reaction rates and minimizing side reactions. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, and Tris, typically at concentrations of 10-100 mM. It is crucial to use buffers that are free of thiols (e.g., DTT) and primary or secondary amines.
Q2: Why is my conjugation efficiency low?
A2: Low conjugation efficiency can stem from several factors:
-
Suboptimal pH: Ensure your reaction buffer is within the recommended 6.5-7.5 pH range. Below pH 6.5, the reaction slows down, while above pH 7.5, side reactions increase.
-
Maleimide Hydrolysis: The maleimide group on this compound is susceptible to hydrolysis, especially at pH values above 7.5. It is recommended to prepare aqueous solutions of the maleimide reagent immediately before use and avoid long-term storage in aqueous buffers.
-
Oxidation of Thiols: Free sulfhydryl groups (-SH) can oxidize to form disulfide bonds, which are unreactive with maleimides. To prevent this, degas your buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.
-
Insufficient Molar Excess: A 10 to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is often recommended to drive the reaction to completion.
Q3: What are the common side reactions with this compound and how can I minimize them?
A3: The primary side reactions include:
-
Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chains of lysine residues. To ensure chemoselectivity for thiols, maintain the pH between 6.5 and 7.5.
-
Maleimide Hydrolysis: As mentioned, the maleimide ring can open via hydrolysis, rendering it unreactive to thiols. This is more pronounced at higher pH. Prepare solutions fresh and work within the optimal pH range.
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a rearrangement can occur, forming a stable thiazine ring. This is more prevalent at neutral to basic pH.
-
Retro-Michael Reaction (Thiol Exchange): The bond formed between the maleimide and thiol is potentially reversible, which can lead to the transfer of the PEG linker to other thiol-containing molecules.
Q4: Can I use DTT to reduce disulfide bonds in my protein before conjugation?
A4: While DTT is a potent reducing agent, it contains a thiol group and must be completely removed before adding the this compound to prevent it from competing with your target molecule. A preferable alternative is TCEP (tris(2-carboxyethyl)phosphine), which is a thiol-free reducing agent and does not need to be removed prior to the conjugation step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incorrect buffer pH. | Ensure the buffer pH is between 6.5 and 7.5. |
| Maleimide reagent has hydrolyzed. | Prepare fresh solutions of this compound immediately before use. Avoid storing in aqueous solutions. | |
| Thiol groups on the protein/peptide are oxidized. | Reduce disulfide bonds using TCEP. Degas buffers and add 1-5 mM EDTA to prevent re-oxidation. | |
| Insufficient molar ratio of maleimide to thiol. | Use a 10-20 fold molar excess of the maleimide reagent. | |
| Poor Reproducibility | Inconsistent preparation of reagents. | Always prepare fresh solutions of the maleimide reagent. Ensure accurate pH measurement of the reaction buffer. |
| Presence of competing nucleophiles. | Use buffers free from thiols and primary/secondary amines. | |
| Presence of Unwanted Byproducts | Reaction with primary amines. | Maintain the reaction pH below 7.5. |
| Thiazine rearrangement with N-terminal cysteine. | Consider the possibility of this side reaction if working with N-terminal cysteine peptides, especially at higher pH. |
Quantitative Data Summary
Table 1: Recommended Buffer Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Optimal for balancing reaction speed and selectivity. |
| Recommended Buffers | PBS, HEPES, Tris | Ensure they are free of thiols and primary/secondary amines. |
| Buffer Concentration | 10 - 100 mM | |
| Additives | 1 - 5 mM EDTA | To prevent metal-catalyzed oxidation of thiols. |
Table 2: Typical Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | An excess of the maleimide reagent drives the reaction to completion. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (typically 2 hours). 4°C reactions can be run overnight. |
| Reaction Time | 2 hours at RT or Overnight at 4°C |
Experimental Protocols
Protocol 1: General Procedure for Protein-PEG Conjugation
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., PBS, pH 7.2, with 2 mM EDTA) to a concentration of 1-10 mg/mL.
-
If reduction of disulfide bonds is necessary, add TCEP to a final concentration of 10-100 fold molar excess and incubate for 30-60 minutes at room temperature. DTT can be used, but it must be removed before proceeding.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in an anhydrous solvent like DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the protein solution at a 10-20 fold molar excess.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add a small molecule thiol like L-cysteine or 2-mercaptoethanol to a final concentration that is in excess of the unreacted maleimide. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess this compound and other small molecules using size exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Visualizations
Caption: Reaction scheme for maleimide-thiol conjugation.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
Validation & Comparative
Validating Mal-amido-PEG15-acid Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the successful conjugation of biomolecules is a critical step in the development of novel therapeutics and diagnostic agents. The covalent attachment of a discrete polyethylene glycol (PEG) linker like Mal-amido-PEG15-acid can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[1] Verifying the success of this bioconjugation is paramount to ensure the quality, efficacy, and safety of the resulting bioconjugate.[1][2][3] While mass spectrometry (MS) has emerged as a powerhouse for the detailed characterization of bioconjugates, a range of alternative techniques also offer robust validation capabilities.[2] This guide provides an objective comparison of mass spectrometry with key alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Bioconjugation Validation Techniques
Mass spectrometry is the gold standard for the definitive validation of this compound conjugation, offering precise mass determination and the ability to quantify the degree of labeling. However, other techniques can provide valuable, albeit less direct, evidence of successful conjugation. The choice of analytical technique depends on various factors, including the nature of the bioconjugate, the information required, and available resources.
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | Size-Exclusion Chromatography (SEC) | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) |
| Primary Information | Precise mass measurement, determination of drug-to-antibody ratio (DAR), identification of conjugation sites, sequence verification. | Determination of DAR, assessment of drug load distribution and heterogeneity. | Detection of aggregation and fragmentation, assessment of purity. | Visual indication of a mass increase, assessment of purity. |
| Resolution | High to very high. Can resolve individual PEGylated species. | High. Can separate species with different numbers of conjugated linkers. | Moderate. Separates based on hydrodynamic volume. | Low. Band smearing can occur with PEGylated proteins. |
| Quantitative Accuracy | High. Provides accurate mass and relative abundance of species. | Moderate to High. Relative quantification based on peak area. | Moderate. Quantification of aggregates and fragments. | Semi-quantitative at best (densitometry). |
| Throughput | Low to moderate. | High. | High. | High. |
| Instrumentation Cost | High. | Moderate. | Moderate. | Low. |
| Sample Requirements | Low (micrograms). | Low (micrograms). | Low (micrograms). | Low (micrograms). |
| Key Advantage | Unambiguous confirmation of conjugation and detailed structural information. | Provides information on the distribution of conjugated species. | Simple and robust method for assessing aggregation. | Simple, widely available, and cost-effective. |
| Key Limitation | Complex data analysis, potential for ion suppression. | Indirect measurement of conjugation, method development can be complex. | Does not provide information on the degree of conjugation. | Does not provide an exact mass or DAR. |
Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation with this compound
This protocol outlines a general procedure for conjugating a thiol-containing protein (e.g., a cysteine-engineered antibody) with this compound.
1. Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.
-
Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching reagent: L-cysteine or N-acetylcysteine.
-
Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette.
2. Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating at room temperature for 30-60 minutes.
-
PEG Linker Preparation: Prepare a stock solution of this compound in the conjugation buffer.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add a 100-fold molar excess of L-cysteine or N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess PEG linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Mass Spectrometry Analysis of the Conjugate
This protocol provides a general procedure for confirming the mass of the this compound protein conjugate using LC-MS.
1. Materials:
-
Purified protein conjugate
-
LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC/HPLC) with a reversed-phase column suitable for large proteins (e.g., C4).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
2. Procedure:
-
Sample Preparation: Desalt the conjugate sample to remove non-volatile salts.
-
LC Method:
-
Inject the sample onto the reversed-phase column.
-
Elute the conjugate using a gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 15-30 minutes.
-
-
MS Method:
-
Acquire mass spectra in positive ion mode over a mass range appropriate for the expected charge states of the conjugate.
-
The raw data containing the multiply charged ion series is then deconvoluted to obtain the zero-charge mass spectrum.
-
Visualizing the Workflow and Comparison
To better understand the experimental process and the relationship between the validation methods, the following diagrams are provided.
Caption: Experimental workflow for this compound conjugation and subsequent validation.
Caption: Relationship between mass spectrometry and alternative validation techniques.
References
A Researcher's Guide to SDS-PAGE Analysis of Proteins Conjugated with Mal-amido-PEG15-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SDS-PAGE analysis for proteins conjugated with Mal-amido-PEG15-acid against alternative analytical techniques and conjugation chemistries. Experimental data and detailed protocols are provided to assist in methodological selection and optimization.
Introduction to Protein PEGylation and Maleimide Chemistry
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This compound is a specific type of linker used for this purpose. It contains a maleimide group that selectively reacts with the thiol (sulfhydryl) group of cysteine residues on a protein, forming a stable thioether bond. The PEG15 component refers to a 15-unit polyethylene glycol chain, which enhances the solubility and in vivo stability of the conjugated protein.
Analysis of the resulting PEGylated protein is crucial to determine the efficiency of the conjugation reaction, the degree of PEGylation, and the purity of the final product. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common technique for this analysis.
SDS-PAGE Analysis of this compound Conjugated Proteins
SDS-PAGE separates proteins based on their molecular weight. When a protein is conjugated with this compound, its apparent molecular weight increases. This results in a slower migration through the polyacrylamide gel, appearing as a band at a higher position compared to the unconjugated protein.
However, the analysis of PEGylated proteins by SDS-PAGE can present challenges. The interaction between PEG and the SDS detergent can lead to broadened or smeared bands, making precise molecular weight determination and quantification difficult.[1][2][3][4]
A significant consideration when analyzing proteins conjugated via maleimide chemistry is the stability of the resulting thiosuccinimide linkage. Under certain conditions, such as high temperatures sometimes used in sample preparation for SDS-PAGE, the PEG chain can be lost.[5] This is due to a thiol-independent thioether cleavage that is specific to PEG-maleimide conjugates. Furthermore, the maleimide-thiol adduct can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to deconjugation.
Comparison of Analytical Techniques
While SDS-PAGE is a readily available technique, other methods can provide more accurate and detailed analysis of proteins conjugated with this compound.
| Analytical Technique | Principle | Advantages | Disadvantages |
| SDS-PAGE | Separation by molecular weight under denaturing conditions. | Widely available, relatively simple and fast, can run multiple samples. | Smeared/broadened bands due to PEG-SDS interaction, potential for PEG chain loss from maleimide conjugates, semi-quantitative. |
| Native PAGE | Separation by size, shape, and native charge under non-denaturing conditions. | Eliminates PEG-SDS interaction, providing better resolution, preserves protein's native structure. | Migration is not solely dependent on molecular weight, which can complicate interpretation. |
| Size-Exclusion HPLC (SEC-HPLC) | Separation based on hydrodynamic radius. | Accurate determination of molecular weight distribution, separation of aggregates, unreacted PEG, and conjugated protein. | Can have poor resolution for smaller PEG chains, potential for non-specific interactions with the column matrix. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Can separate positional isomers of PEGylated proteins. | May fail to provide accurate information for proteins with large PEG chains. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides precise molecular weight of the conjugate, confirming the degree of PEGylation. | Requires specialized instrumentation and sample purification. |
Comparison of Thiol-Reactive Conjugation Chemistries
The choice of conjugation chemistry impacts the stability and homogeneity of the final PEGylated protein. While maleimide-based linkers like this compound are common, several alternatives offer improved stability.
| Conjugation Chemistry | Reactive Group | Linkage Formed | Advantages | Disadvantages |
| Maleimide | Maleimide | Thiosuccinimide | High thiol specificity at pH 6.5-7.5, rapid reaction kinetics. | Linkage is susceptible to retro-Michael reaction and hydrolysis, potential for PEG chain loss during analysis. |
| Next-Generation Maleimides (NGMs) | Modified Maleimide | Stabilized Thioether | Increased stability, can re-bridge disulfide bonds. | May have different reaction kinetics compared to traditional maleimides. |
| Thiol-Ene Reaction | Alkene/Alkyne | Thioether | Forms a highly stable, irreversible bond, allows for spatial and temporal control with light initiation. | Requires a photoinitiator and light source, which may not be suitable for all proteins. |
| 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) | 5-hydroxy-pyrrolone | Stable Thiol Adduct | Excellent cysteine selectivity, yields highly stable conjugates. | Newer chemistry, may have less established protocols. |
| Methylsulfonyl Phenyloxadiazole | Methylsulfonyl Phenyloxadiazole | Stable Thioether | Rapid and specific reaction with thiols, forms highly stable conjugates in plasma. | Newer chemistry with potentially limited commercial availability of reagents. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein
-
Protein Preparation: Dissolve the thiol-containing protein in a conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-7.5) to a final concentration of 1-10 mg/mL. If the cysteine residues are in a disulfide bond, reduce them by adding a 10-20 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) and incubate at room temperature for 30-60 minutes.
-
PEG Linker Preparation: Prepare a stock solution of this compound in the conjugation buffer.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution. Incubate at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.
-
Quenching: Add a 100-fold molar excess of a quenching reagent like L-cysteine or N-acetylcysteine to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess PEG linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: SDS-PAGE Analysis of PEGylated Protein
-
Sample Preparation: Mix the protein sample (unconjugated control, reaction mixture, and purified conjugate) with 2x Laemmli sample buffer. To minimize the risk of PEG chain loss from maleimide conjugates, avoid heating the samples above 60°C.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel in a suitable running buffer (e.g., MOPS or MES) at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining:
-
Coomassie Blue Staining: For general protein detection.
-
Barium Iodide Staining: For specific detection of PEG. After electrophoresis, soak the gel in a 5% barium chloride solution, followed by an iodine/iodide solution. PEGylated proteins will appear as brown bands.
-
Zinc-Imidazole Reverse Staining: A rapid and sensitive method for detecting PEGylated proteins.
-
-
Analysis: Image the gel and compare the band migration of the conjugated protein to the unconjugated control and molecular weight standards.
Protocol 3: Native PAGE Analysis of PEGylated Protein
-
Sample Preparation: Mix the protein samples with a non-reducing, non-denaturing sample buffer. Do not heat the samples.
-
Gel Electrophoresis: Use a native polyacrylamide gel and a running buffer without SDS. The electrophoresis should be performed at 4°C to maintain the native protein structure.
-
Staining and Analysis: Stain the gel using Coomassie Blue or other suitable protein stains. Analyze the band shifts, which will be dependent on the protein's size, shape, and charge.
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Characterizing Mal-amido-PEG15-acid Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of Mal-amido-PEG15-acid conjugates is critical for ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile analytical tool for this purpose. This guide provides an objective comparison of various HPLC methods for characterizing these conjugates, supported by experimental data and detailed protocols.
Introduction to this compound Conjugates
This compound is a heterobifunctional linker commonly used in bioconjugation. It features a maleimide group that reacts specifically with thiol groups (e.g., from cysteine residues in proteins), and a carboxylic acid that can be activated to react with primary amines (e.g., lysine residues). The polyethylene glycol (PEG) spacer, in this case with 15 repeating units, enhances the solubility and stability of the resulting conjugate and can reduce its immunogenicity. Accurate analytical methods are essential to determine the efficiency of the conjugation reaction, assess the purity of the conjugate, and characterize the final product.
Key HPLC Techniques for Characterization
Several HPLC-based methods are employed for the analysis of PEGylated biomolecules. The most common techniques include Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC). Each method separates molecules based on different physicochemical properties, offering unique advantages for the characterization of this compound conjugates.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[1][2] The stationary phase is nonpolar (e.g., C4, C8, or C18), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol. A gradient of increasing organic solvent is used to elute the analytes, with more hydrophobic compounds eluting later.
RP-HPLC is highly effective for separating the PEGylated conjugate from the unconjugated protein and excess PEG reagent.[1] The addition of the PEG chain alters the hydrophobicity of the protein, leading to a change in retention time. However, the polydispersity of the PEG chain can lead to peak broadening.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume in solution. The stationary phase consists of porous particles. Larger molecules, such as the PEGylated conjugate, cannot enter the pores and therefore travel a shorter path, eluting earlier. Smaller molecules, like the unconjugated protein and free PEG, can penetrate the pores to varying extents and elute later.
SEC is a non-denaturing technique that is well-suited for determining the aggregation state and purity of the conjugate. It is often used to quantify the amount of conjugated versus unconjugated protein.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions. A high salt concentration in the mobile phase promotes the interaction of hydrophobic regions on the protein surface with the weakly hydrophobic stationary phase. A decreasing salt gradient is then used to elute the proteins, with more hydrophobic proteins eluting later.
HIC is particularly useful for separating protein variants with subtle differences in hydrophobicity, such as those arising from different degrees of PEGylation.
Comparative Data of HPLC Methods
The following tables summarize key performance parameters for the different HPLC methods used in the characterization of PEGylated proteins.
| HPLC Method | Principle of Separation | Key Applications | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Purity assessment, quantification of conjugate and unconjugated protein, separation of different PEGylated species. | High resolution and sensitivity. | Can be denaturing for some proteins. Peak broadening due to PEG polydispersity. |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Volume | Determination of aggregation state, purity assessment, separation of conjugate from free PEG. | Non-denaturing, predictable separation based on size. | Lower resolution compared to RP-HPLC, not suitable for separating species with similar sizes. |
| Hydrophobic Interaction Chromatography (HIC) | Surface Hydrophobicity | Separation of species with different degrees of PEGylation, analysis of drug-to-antibody ratio (DAR) in ADCs. | Non-denaturing, sensitive to subtle changes in hydrophobicity. | Method development can be more complex. |
Experimental Protocols
General Experimental Workflow
The general workflow for the characterization of this compound conjugates involves sample preparation followed by HPLC analysis.
Caption: General workflow for the preparation and HPLC analysis of this compound conjugates.
Detailed RP-HPLC Protocol
-
Column: C4 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm and 280 nm.
Detailed SEC Protocol
-
Column: SEC column suitable for the molecular weight range of the conjugate (e.g., 7.8 x 300 mm).
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
Detailed HIC Protocol
-
Column: HIC column (e.g., Butyl or Phenyl).
-
Mobile Phase A (High Salt): 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 100 mM Sodium Phosphate, pH 7.0.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
Alternative and Complementary Techniques
While HPLC is a cornerstone for characterization, other techniques provide valuable orthogonal information.
-
Mass Spectrometry (MS): Provides precise molecular weight information, confirming the identity of the conjugate and determining the degree of PEGylation. LC-MS combines the separation power of HPLC with the detailed characterization capabilities of MS.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple and rapid method to visualize the conjugation efficiency by observing the shift in molecular weight of the conjugated protein.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the conjugate, including the site of PEGylation.
Logical Relationship of Analytical Techniques
The choice and sequence of analytical techniques are crucial for a comprehensive characterization of this compound conjugates.
Caption: Logical flow of analytical techniques for comprehensive conjugate characterization.
Conclusion
The characterization of this compound conjugates requires a multi-faceted analytical approach. RP-HPLC, SEC, and HIC each offer distinct advantages for assessing purity, aggregation, and the degree of PEGylation. The choice of method will depend on the specific information required. For comprehensive characterization, a combination of these HPLC techniques, often coupled with mass spectrometry, is recommended to ensure the development of safe and effective bioconjugates.
References
The Role of Linkers in PROTAC Efficacy: A Comparative Guide to Mal-amido-PEG15-acid and Other PEG Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is a key determinant of a PROTAC's success. Among the diverse array of linker types, polyethylene glycol (PEG) linkers are frequently utilized for their favorable physicochemical properties. This guide provides a comprehensive comparison of Mal-amido-PEG15-acid with other PEG linkers, supported by experimental data and detailed methodologies, to inform the selection of an optimal linker for PROTAC development.
The linker in a PROTAC molecule is far more than a simple spacer; it plays a pivotal role in dictating the overall efficacy of the degrader.[1] The length, composition, and flexibility of the linker directly influence several key parameters that are essential for successful protein degradation. These include the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.[2][3]
The Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a crucial factor that must be empirically optimized for each specific target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[4]
Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. For instance, in the development of estrogen receptor α (ERα)-targeting PROTACs, a linker with a 16-atom chain length demonstrated significantly higher potency compared to a 12-atom linker, despite both having similar binding affinities for ERα.[5] Similarly, for TANK-binding kinase 1 (TBK1)-targeting PROTACs, degradation was only observed with linkers of 12 atoms or longer, with a 21-atom linker showing the highest potency.
While direct comparative data for this compound across a range of targets is not extensively available in the public domain, its 15-unit PEG chain places it within the range of lengths that have proven effective for other targets. The trends observed in various studies suggest that longer PEG chains can be beneficial in certain contexts, providing greater flexibility to achieve a productive ternary complex conformation.
Quantitative Comparison of PROTACs with Different PEG Linker Lengths
The following tables summarize quantitative data from studies investigating the impact of linker length on the efficacy of PROTACs targeting various proteins.
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| ERα | VHL | PEG | 12 | Less Potent | - | |
| ERα | VHL | PEG | 16 | More Potent | - | |
| TBK1 | CRBN | Alkyl/Ether | < 12 | No degradation | - | |
| TBK1 | CRBN | Alkyl/Ether | 12-29 | Submicromolar | - | |
| TBK1 | CRBN | Alkyl/Ether | 21 | 3 nM | 96 | |
| BRD4 | CRBN | PEG | 0 units | < 0.5 µM | - | |
| BRD4 | CRBN | PEG | 1-2 units | > 5 µM | - | |
| BRD4 | CRBN | PEG | 4-5 units | < 0.5 µM | - |
Physicochemical Properties and Cell Permeability
A significant challenge in PROTAC design is their tendency to have high molecular weights and polar surface areas, which can negatively impact cell permeability. PEG linkers, including this compound, offer a means to modulate these properties. The hydrophilic nature of the PEG chain can improve the solubility of the PROTAC molecule. Furthermore, the flexibility of PEG linkers may allow the PROTAC to adopt a more compact conformation, potentially shielding polar surface area and improving its ability to cross the cell membrane. However, it is a delicate balance, as excessive PEGylation can also hinder cellular uptake.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC performance.
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps for determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a PROTAC using Western blotting.
1. Cell Culture and Treatment:
-
Plate cells in appropriate well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay) to ensure equal loading.
4. SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).
5. Detection and Data Analysis:
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This protocol describes how to assess the formation and stability of the PROTAC-induced ternary complex using SPR.
1. Instrument and Reagent Preparation:
-
Prepare all proteins (target protein and E3 ligase) and the PROTAC in a suitable running buffer.
-
Equilibrate the SPR instrument to the desired temperature (e.g., 25°C).
2. Immobilization:
-
Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.
3. Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).
-
Inject a series of concentrations of the soluble protein partner over the immobilized protein to confirm its activity.
4. Ternary Complex Analysis:
-
Prepare a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner.
-
Inject these mixtures over the immobilized protein surface.
-
The resulting sensorgrams will indicate the formation of the ternary complex.
5. Data Analysis:
-
Analyze the binding curves using the instrument's software to calculate kinetic and affinity constants.
-
The cooperativity (α) of the ternary complex can be calculated from the binary and ternary binding affinities. A cooperativity factor greater than 1 indicates that the binding of one protein partner enhances the binding of the other.
Protocol 3: Cell Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.
1. Plate Preparation:
-
A donor plate is prepared with a serial dilution of the PROTAC in a suitable buffer.
-
An acceptor plate is prepared with a buffer solution.
-
A filter plate with a synthetic membrane coated with a lipid mixture is placed between the donor and acceptor plates.
2. Incubation:
-
The "sandwich" of plates is incubated for a specific period (e.g., 4-16 hours) to allow the compounds to diffuse from the donor to the acceptor plate through the artificial membrane.
3. Quantification:
-
After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
4. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC development.
Caption: Impact of linker length on ternary complex formation.
References
The Impact of PEG Chain Length on Mal-amido-PEG-acid Linker Performance in Antibody-Drug Conjugates
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The rational design of Antibody-Drug Conjugates (ADCs) hinges on the careful selection of each component, with the linker playing a pivotal role in dictating the therapeutic's stability, efficacy, and tolerability. Mal-amido-PEG-acid linkers are a cornerstone in ADC development, offering a versatile platform for attaching potent payloads to antibodies. A critical variable within this linker class is the length of the polyethylene glycol (PEG) chain. This guide provides an objective comparison of Mal-amido-PEG-acid linkers with varying PEG chain lengths, supported by experimental data and detailed methodologies to inform the selection of the optimal linker for specific therapeutic applications.
The Double-Edged Sword of Maleimide Chemistry
Maleimide-based linkers are widely employed for their efficient and specific reaction with thiol groups on cysteine residues of antibodies. However, the resulting thioether bond is susceptible to a retro-Michael reaction, which can lead to premature release of the cytotoxic payload in circulation, causing off-target toxicity and diminishing the therapeutic window.[1] Concurrently, the succinimide ring formed upon conjugation can undergo hydrolysis, a reaction that stabilizes the linkage and prevents this premature drug release.[1] The local chemical environment and the properties of the linker itself, including the PEG chain, can influence the balance between these competing reactions.
Influence of PEG Chain Length on ADC Properties
The length of the PEG spacer in a Mal-amido-PEG-acid linker profoundly impacts the physicochemical and pharmacokinetic properties of the resulting ADC.[2][3] The hydrophilic nature of PEG helps to counteract the hydrophobicity of many cytotoxic payloads, improving solubility and reducing the propensity for aggregation, especially at higher drug-to-antibody ratios (DARs).[4]
Pharmacokinetics and Tolerability
A clear trend emerges from preclinical studies: increasing the PEG chain length generally leads to improved pharmacokinetic profiles. Longer PEG chains increase the hydrodynamic radius of the ADC, which reduces renal clearance and extends the plasma half-life. This prolonged circulation time can lead to greater accumulation of the ADC in tumor tissues, potentially enhancing efficacy.
Data from a study by Burke et al. (2017) demonstrated a significant decrease in clearance rates for ADCs as the PEG chain length increased, with a notable threshold effect observed at PEG8 and longer. ADCs with PEG chains shorter than eight units were cleared more rapidly. Furthermore, this study indicated that improved pharmacokinetics correlated with better tolerability in mice.
| PEG Chain Length | Clearance Rate (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
In Vitro Cytotoxicity
The effect of PEG chain length on the in vitro potency of an ADC is more nuanced and can be context-dependent. While some studies have shown no significant impact on cytotoxicity with varying PEG lengths, others have reported a decrease in potency with longer PEG chains. This reduction in cytotoxicity is often attributed to steric hindrance, where a longer PEG chain may impede the interaction of the ADC with its target antigen or hinder the internalization process.
For instance, a study on affibody-based drug conjugates demonstrated a 4.5-fold and 22-fold reduction in cytotoxicity with the introduction of 4 kDa and 10 kDa PEG linkers, respectively, compared to a non-PEGylated conjugate. This highlights the critical need to empirically determine the optimal PEG length for each specific antibody-payload combination to achieve a balance between favorable pharmacokinetics and potent cytotoxicity.
| Linker | IC50 (nM) - Relative Fold Change |
| No PEG | 1x |
| 4 kDa PEG | 4.5x |
| 10 kDa PEG | 22x |
Experimental Design and Protocols
To aid researchers in the systematic evaluation of different Mal-amido-PEG-acid linker lengths, detailed protocols for key experiments are provided below.
ADC Synthesis and Characterization Workflow
Figure 1: Workflow for ADC Synthesis and Characterization.
Experimental Protocols
1. ADC Conjugation (General Protocol)
-
Materials: Monoclonal antibody, Mal-amido-PEGn-acid linker with payload, Tris(2-carboxyethyl)phosphine (TCEP), conjugation buffer (e.g., PBS, pH 7.2), purification column (e.g., Size Exclusion Chromatography - SEC).
-
Procedure:
-
Partially reduce the antibody's interchain disulfide bonds using a controlled molar excess of TCEP (e.g., 2-3 equivalents) at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column.
-
Dissolve the Mal-amido-PEGn-acid-payload in a suitable organic solvent (e.g., DMSO) and add it to the reduced antibody solution at a defined molar excess.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Purify the ADC from unreacted linker-payload and antibody fragments using SEC.
-
2. Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules conjugated to each antibody is a critical quality attribute.
-
Hydrophobic Interaction Chromatography (HIC):
-
Principle: Separates ADC species based on the hydrophobicity conferred by the conjugated payload. Species with different numbers of drugs will have different retention times.
-
Procedure:
-
Equilibrate an HIC column with a high-salt mobile phase.
-
Inject the purified ADC.
-
Elute with a decreasing salt gradient.
-
Calculate the average DAR by integrating the peak areas of the different drug-loaded species.
-
-
-
Mass Spectrometry (MS):
-
Principle: Provides a direct measurement of the mass of the intact ADC or its subunits (light and heavy chains), allowing for precise determination of the number of conjugated drugs.
-
Procedure:
-
Analyze the purified ADC using LC-MS, either in its intact form or after reduction of disulfide bonds.
-
Deconvolute the mass spectra to determine the molecular weights of the different species.
-
Calculate the weighted average DAR based on the relative abundance of each species.
-
-
3. In Vitro Cytotoxicity Assay
-
Materials: Target cancer cell line, appropriate cell culture medium, ADC with varying PEG linkers, and a cell viability reagent (e.g., MTT, CellTiter-Glo).
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADCs.
-
Incubate for a defined period (e.g., 72-96 hours).
-
Measure cell viability using a suitable assay.
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each ADC.
-
4. In Vivo Pharmacokinetic Study
-
Animal Model: Typically mice or rats.
-
Procedure:
-
Administer the ADCs intravenously at a specific dose.
-
Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).
-
Isolate plasma from the blood samples.
-
Quantify the concentration of the total antibody or conjugated ADC in the plasma using a validated ELISA method.
-
Determine pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC).
-
5. In Vivo Efficacy Study
-
Animal Model: Typically immunodeficient mice bearing xenograft tumors from a human cancer cell line.
-
Procedure:
-
Inoculate mice with tumor cells and allow tumors to reach a palpable size.
-
Administer the ADCs intravenously at a defined dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, calculate tumor growth inhibition (TGI) compared to a vehicle control group.
-
Logical Relationships in ADC Design
The selection of a Mal-amido-PEG-acid linker involves a careful consideration of the trade-offs between different properties. The following diagram illustrates the key relationships.
Figure 2: Interplay of PEG Chain Length and ADC Performance.
Conclusion
The length of the PEG chain in a Mal-amido-PEG-acid linker is a critical parameter that must be optimized for each ADC to achieve the desired therapeutic index. While longer PEG chains generally confer superior pharmacokinetic properties and tolerability, they may come at the cost of reduced in vitro potency. There is no one-size-fits-all solution, and the optimal PEG length is dependent on the specific antibody, payload, and target antigen. A systematic and empirical evaluation of a series of linkers with varying PEG lengths, using the robust experimental protocols outlined in this guide, is essential for the successful development of safe and effective antibody-drug conjugates.
References
A Head-to-Head Comparison of Mal-amido-PEG15-acid and SMCC Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall stability, solubility, pharmacokinetics, and therapeutic index of the conjugate. This guide provides an objective, data-supported comparison of two widely utilized heterobifunctional linkers: the hydrophilic, PEGylated Mal-amido-PEG15-acid and the more hydrophobic, non-PEGylated Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Introduction to the Linkers
This compound belongs to the class of polyethylene glycol (PEG) based linkers. It features a maleimide group for thiol-specific conjugation (e.g., to cysteine residues on an antibody), a terminal carboxylic acid for conjugation to amine-containing payloads (often after activation to an NHS ester), and a 15-unit PEG chain. The PEG spacer is the defining characteristic of this linker, imparting hydrophilicity to the entire ADC molecule. This increased water solubility can help to mitigate aggregation issues often associated with hydrophobic payloads and may improve the pharmacokinetic profile of the conjugate.[1][2]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable linker that has been extensively used in the development of ADCs, including the FDA-approved Kadcyla®.[3][4] It contains an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine residues on an antibody) and a maleimide group for conjugation to thiol-containing payloads. The cyclohexane bridge in its structure provides stability to the maleimide group.[3] Unlike its PEGylated counterpart, SMCC is inherently more hydrophobic.
Data Presentation: A Comparative Analysis
The following tables summarize the key characteristics and performance metrics of this compound and SMCC linkers based on data from various studies comparing PEGylated and non-PEGylated linkers.
Table 1: Physicochemical Properties
| Property | This compound | SMCC |
| Solubility | High aqueous solubility due to the PEG chain. | Low aqueous solubility, requires organic co-solvents. |
| Hydrophilicity | High | Low |
| Calculated LogP * | Lower (more hydrophilic) | Higher (more hydrophobic) |
| Aggregation Propensity of ADC | Reduced, especially with hydrophobic payloads. | Increased, can lead to ADC aggregation. |
Table 2: Performance in Antibody-Drug Conjugates
| Performance Metric | This compound Linker | SMCC Linker |
| Conjugation Chemistry | Maleimide-thiol and activated acid-amine coupling. | NHS ester-amine and maleimide-thiol coupling. |
| Plasma Stability | Generally stable thioether bond, though susceptible to retro-Michael reaction. The PEG chain can offer steric hindrance, potentially improving stability. | Stable thioether bond, but also susceptible to retro-Michael reaction leading to payload loss. |
| Pharmacokinetics (PK) | Often leads to longer circulation half-life and reduced clearance of the ADC. | Can result in faster clearance of the ADC, especially with higher drug-to-antibody ratios (DAR). |
| In Vivo Efficacy | Improved tumor accumulation and efficacy can be observed due to favorable PK. | Efficacious, but the therapeutic window can be narrowed by faster clearance and potential off-target toxicity. |
| Drug-to-Antibody Ratio (DAR) | Hydrophilicity allows for higher DARs without significant aggregation. | High DARs can lead to increased hydrophobicity and aggregation, limiting the achievable DAR. |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of ADCs. Below are representative protocols for key experiments.
Protocol 1: ADC Synthesis via Thiol-Maleimide Conjugation (for this compound)
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2).
-
Add a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds.
-
Remove excess TCEP using a desalting column.
-
-
Payload Activation and Conjugation:
-
Activate the carboxylic acid of the this compound-payload construct using EDC and NHS to form an NHS ester.
-
Add the maleimide-PEG-payload to the reduced antibody at a desired molar ratio.
-
Incubate at room temperature for 1-2 hours.
-
-
Purification and Characterization:
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated payload and linker.
-
Characterize the ADC for DAR using hydrophobic interaction chromatography (HIC) or LC-MS.
-
Assess aggregation using SEC.
-
Protocol 2: ADC Synthesis via Amine-NHS Ester and Thiol-Maleimide Conjugation (for SMCC)
-
Antibody Modification with SMCC:
-
Dissolve SMCC in an organic solvent like DMSO.
-
Add the SMCC solution to the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5) at a 5- to 10-fold molar excess.
-
Incubate at room temperature for 30-60 minutes.
-
Remove excess SMCC using a desalting column.
-
-
Conjugation to Thiol-Containing Payload:
-
Add the thiol-containing payload to the maleimide-activated antibody.
-
Incubate at room temperature for 1-2 hours.
-
-
Purification and Characterization:
-
Purify the ADC using SEC.
-
Characterize the ADC for DAR by HIC or LC-MS and aggregation by SEC.
-
Protocol 3: In Vitro Plasma Stability Assay
-
Incubation:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
-
Analysis:
-
Quantify the amount of intact ADC at each time point using an appropriate method such as affinity capture LC-MS.
-
Alternatively, measure the amount of released payload using LC-MS/MS.
-
-
Data Interpretation:
-
Plot the percentage of intact ADC or released payload over time to determine the stability profile.
-
Protocol 4: In Vivo Efficacy in a Xenograft Model
-
Model Establishment:
-
Implant tumor cells into immunocompromised mice.
-
Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
-
Treatment:
-
Administer the ADCs and control antibodies intravenously at specified doses.
-
Monitor tumor volume and body weight regularly.
-
-
Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a specific size.
-
Calculate tumor growth inhibition (TGI) by comparing tumor volumes in treated groups to the control group.
-
Mandatory Visualization
Caption: Comparative workflows for ADC synthesis.
References
Assessing the Immunogenicity of Mal-amido-PEG15-acid Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic properties of biotherapeutics. By increasing the hydrodynamic size and masking epitopes, PEGylation can significantly extend the circulation half-life, improve stability, and reduce the immunogenicity of the native molecule. However, the immune system can recognize PEG as a foreign entity, leading to the production of anti-PEG antibodies. These antibodies can trigger accelerated blood clearance (ABC) of the PEGylated therapeutic, thereby diminishing its efficacy and potentially causing hypersensitivity reactions. This guide provides a comparative assessment of the factors influencing the immunogenicity of PEGylated conjugates, with a specific focus on Mal-amido-PEG15-acid and its alternatives.
Factors Influencing the Immunogenicity of PEGylated Conjugates
The immunogenic potential of a PEGylated conjugate is a multifactorial issue. Key characteristics of the PEG polymer, the conjugated molecule, and the linker chemistry all play crucial roles in determining the immune response.
| Factor | Influence on Immunogenicity | Supporting Evidence Summary |
| PEG Molecular Weight | Higher molecular weight PEGs (e.g., 20 kDa, 30 kDa) tend to be more immunogenic than lower molecular weight PEGs (e.g., 2 kDa, 5 kDa).[1][2] | Studies have demonstrated that bovine serum albumin (BSA) conjugated with PEG 30,000 and ovalbumin (OVA) with PEG 20,000 induced stronger anti-PEG IgM responses compared to their counterparts with lower molecular weight PEGs.[1] |
| PEG Architecture | Branched PEG structures may offer better immune shielding compared to linear PEGs of similar molecular weight, potentially reducing immunogenicity. | The complex, three-dimensional structure of branched PEG can more effectively mask the surface of the conjugated protein from immune surveillance. |
| PEG Terminus | The terminal functional group of the PEG chain can influence immunogenicity. Methoxy-PEG (mPEG) is commonly used, but studies suggest that hydroxyl-PEG (HO-PEG) may be less immunogenic.[1][3] | Antibodies induced by methoxy-PEG-conjugated proteins have shown a higher specificity for the methoxy group, suggesting it can be an immunogenic determinant. In contrast, antibodies raised against HO-PEG conjugates show similar affinity for both mPEG and HO-PEG. |
| Conjugated Molecule | The inherent immunogenicity of the protein or nanoparticle being PEGylated is a primary driver of the overall immune response. PEG itself is considered a hapten and requires a carrier to become immunogenic. | The immune response to the PEG moiety is often dependent on the immunogenicity of the protein to which it is conjugated. |
| Linker Chemistry | The chemical linkage between PEG and the therapeutic molecule can impact immunogenicity. The stability of the linker and the chemical nature of the linkage itself are important considerations. | Unstable linkages can lead to deconjugation, exposing the linker and the therapeutic molecule to the immune system. Certain chemical moieties within the linker may also be immunogenic. |
Comparison of Conjugation Chemistries: this compound and Alternatives
While direct quantitative comparative immunogenicity data for this compound versus its alternatives is limited in publicly available literature, an assessment can be made based on the properties of their core chemistries.
| Conjugation Chemistry | Target Residue | Linkage Type | Potential Immunogenicity Considerations |
| Mal-amido-PEG-acid | Cysteine (Thiol) | Thiosuccinimide | The maleimide group can form a thiosuccinimide linkage that may be reversible under certain physiological conditions, potentially leading to deconjugation. Studies on idiotype-KLH vaccines have indicated that maleimide conjugation can significantly enhance the immunogenicity of the conjugate compared to other methods like glutaraldehyde conjugation. |
| Thiol-Click Chemistry (e.g., with methylsulfonyl phenyloxadiazole) | Cysteine (Thiol) | Stable Thioether | Utilizes reagents that react specifically with cysteine to form a more stable linkage compared to maleimide-cysteine conjugates in human plasma. The increased stability may reduce the exposure of potentially immunogenic components. |
| Dibromomaleimide-PEG | Cysteine (Thiol) | Dithioether | Allows for a one-pot, two-step reaction with a thiol, resulting in a stable, dual-functionalized conjugate. This chemistry is reported to be highly efficient and site-specific, generating stable products that retain their full biological activity. |
Experimental Protocols for Immunogenicity Assessment
A tiered approach is typically employed to assess the immunogenicity of PEGylated conjugates, involving screening, confirmation, and characterization of anti-PEG antibodies.
Anti-PEG Antibody Screening and Confirmation (ELISA)
This initial step aims to detect the presence of antibodies that bind to the PEG moiety.
Materials:
-
High-binding 96-well microplates
-
PEGylated protein (the conjugate of interest) or a generic PEGylated protein for coating
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 1% BSA or non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum or plasma samples from treated subjects
-
Secondary antibody conjugated to an enzyme (e.g., anti-human IgG-HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with the PEGylated protein (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the enzyme-conjugated secondary antibody that will bind to the anti-PEG antibodies captured on the plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add the substrate and incubate in the dark until a color develops.
-
Stopping and Reading: Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength using a plate reader.
-
Confirmation: For samples that screen positive, a confirmation assay is performed by pre-incubating the samples with an excess of the PEGylated drug to compete for binding. A significant reduction in the signal confirms the presence of specific anti-PEG antibodies.
Neutralizing Antibody (NAb) Assay (Competitive Ligand-Binding Assay)
This assay determines if the detected anti-PEG antibodies can neutralize the biological activity of the PEGylated therapeutic.
Materials:
-
The PEGylated therapeutic
-
The target molecule/receptor of the therapeutic
-
Labeled therapeutic (e.g., biotinylated or with a fluorescent tag)
-
Serum or plasma samples
-
Appropriate assay plates (e.g., streptavidin-coated for biotinylated therapeutic)
-
Detection reagents
Protocol:
-
Sample Pre-incubation: Pre-incubate the serum or plasma samples with a fixed, subsaturating concentration of the labeled PEGylated therapeutic.
-
Competitive Binding: Add this mixture to plates coated with the target molecule.
-
Incubation: Incubate to allow the unbound labeled therapeutic to bind to the target.
-
Washing: Wash the plates to remove unbound components.
-
Detection: Detect the amount of labeled therapeutic bound to the plate.
-
Analysis: A reduction in the signal in the presence of the serum sample compared to a control indicates the presence of neutralizing antibodies that have blocked the interaction between the therapeutic and its target.
In Vitro Cell-Based Assay for Immunogenicity Assessment
This assay assesses the potential of the PEGylated conjugate to activate immune cells, such as dendritic cells (DCs).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Monocyte isolation kit
-
Cell culture medium and supplements
-
Cytokines for DC differentiation (e.g., GM-CSF and IL-4)
-
The PEGylated conjugate and controls
-
Flow cytometer
-
Antibodies for DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR)
Protocol:
-
DC Generation: Isolate monocytes from human PBMCs and differentiate them into immature DCs using GM-CSF and IL-4 over 5-7 days.
-
Stimulation: Treat the immature DCs with the this compound conjugate, a suitable alternative conjugate, and positive (e.g., LPS) and negative controls for 24-48 hours.
-
Staining: Harvest the cells and stain them with fluorescently labeled antibodies against DC maturation markers.
-
Analysis: Analyze the expression of maturation markers by flow cytometry. An upregulation of these markers indicates that the conjugate has the potential to activate DCs and initiate an immune response.
Visualizing Pathways and Workflows
To better understand the complex processes involved in the immunogenicity of PEGylated conjugates, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Mal-amido-PEG15-acid
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Mal-amido-PEG15-acid, a heterobifunctional linker commonly utilized in bioconjugation. Adherence to these procedures will help ensure laboratory safety, experimental integrity, and proper environmental stewardship.
Immediate Safety and Hazard Information
Hazard Identification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Precautionary Statements
| Type | Statement |
| Prevention | P264: Wash skin thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | |
| P273: Avoid release to the environment. | |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P330: Rinse mouth. | |
| P391: Collect spillage. | |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment ensemble is mandatory to prevent skin and eye contact, as well as inhalation of any dust or aerosols.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | ANSI Z87.1-rated | Protects against chemical splashes and airborne particles. |
| Face Shield | To be worn over safety goggles | Provides an additional layer of protection for the entire face from splashes. | |
| Hand Protection | Nitrile Gloves | Double-gloving recommended | Provides protection against incidental contact. |
| Body Protection | Laboratory Coat | Chemical-resistant | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the powder form outside of a certified chemical fume hood | Prevents inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedure
Following these steps will ensure the safe handling of this compound from receipt to experimental use.
Safe handling workflow for this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. The reactive maleimide group should be deactivated before disposal.
Deactivation of Unused Maleimide
It is best practice to quench the reactive maleimide group before disposal by reacting it with an excess of a thiol-containing compound.
-
Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of approximately 100 mM.
-
Reaction: In a designated chemical waste container, add the this compound solution to an excess of the quenching solution (e.g., a 10-fold molar excess of the thiol).
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing to ensure complete reaction of the maleimide group.
Waste Segregation and Disposal
Waste segregation and disposal workflow.
-
Liquid Waste: The deactivated this compound solution should be disposed of as hazardous chemical waste. Collect the solution in a clearly labeled, sealed, and appropriate waste container. Do not pour it down the drain.
-
Solid Waste: Unused solid this compound should be disposed of as hazardous chemical waste, preferably in its original container. All disposable materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste bag or container.
-
Spill Cleanup: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (e.g., "this compound waste, deactivated with β-mercaptoethanol"). Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. While polyethylene glycol itself is considered biodegradable, the functional groups on this molecule necessitate its disposal as chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
